Product packaging for Camptothecin(Cat. No.:)

Camptothecin

Cat. No.: B1139071
M. Wt: 348.36
Attention: For research use only. Not for human or veterinary use.
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Description

Camptothecin (CAS Number: 7689-03-4) is a quinoline alkaloid that was first isolated from the bark of the Chinese tree Camptotheca acuminata . It serves as a foundational compound in oncology research due to its potent and selective inhibition of DNA topoisomerase I (Topo I) . Its primary mechanism of action involves binding to and stabilizing the transient Topo I-DNA covalent complex, forming a ternary complex that prevents DNA re-ligation . This stabilization converts single-strand breaks into irreversible double-strand breaks when the replication fork collides with the stabilized complex during DNA synthesis, ultimately leading to apoptosis in rapidly dividing cells . The anti-cancer activity of this compound is highly dependent on its closed E-ring lactone structure, which is favored in acidic conditions . This pentacyclic compound features a unique, planar structure with a chiral center at the 20(S) position, which is critical for its bioactivity . While this compound itself has demonstrated strong anti-tumor activity across a spectrum of cancers, its direct research application can be challenged by poor aqueous solubility and instability under physiological pH . These characteristics have driven the development of several semi-synthetic, water-soluble analogs—such as topotecan and irinotecan—which have become clinically approved drugs and remain vital tools for studying chemotherapeutic strategies . Research into novel delivery systems, including liposomal, polymeric, and other nanoparticle-based carriers, continues to be a key area of investigation to overcome these limitations and improve the bioavailability and targeted delivery of this compound and its derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.36

Synonyms

(S)-4-Ethyl-4-hydroxy-1H-pyrano-[3/',4/':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Origin of Product

United States

Ii. Molecular and Cellular Mechanisms of Camptothecin Action

Direct Molecular Target: DNA Topoisomerase I

The exclusive molecular target of Camptothecin (B557342) and its derivatives is the eukaryotic DNA topoisomerase I (Top1), an essential enzyme that regulates the topological state of DNA. drugbank.comresearchgate.netnih.gov

Enzymatic Function of Topoisomerase I

DNA Topoisomerase I is a crucial enzyme involved in managing the topology of DNA, which is essential for processes like DNA replication, transcription, and recombination. nih.govcallutheran.edu The primary function of Top1 is to relax the torsional stress and supercoils that accumulate in the DNA double helix during these cellular activities. wikipedia.orgpatsnap.combyjus.com It achieves this without the need for ATP hydrolysis. callutheran.eduwikipedia.org

The catalytic cycle of Top1 involves several key steps:

DNA Binding: The enzyme binds to a supercoiled DNA duplex. frontiersin.org

Cleavage: Top1 introduces a transient single-strand break in the DNA backbone. callutheran.eduwikipedia.orgtandfonline.com This occurs via a transesterification reaction where the hydroxyl group of an active-site tyrosine residue (Tyr723) attacks a DNA phosphodiester bond. plos.orgpnas.orgiiarjournals.org

Covalent Intermediate Formation: This cleavage results in the formation of a covalent intermediate, known as the "cleavage complex," where the enzyme is linked to the 3'-end of the broken DNA strand via a phosphotyrosine bond. pnas.orgsci-hub.sespringernature.com

Strand Rotation: The intact DNA strand is then passed through the break, or the broken strand rotates around the intact one, which relaxes the DNA supercoiling. pnas.orgspringernature.com

Re-ligation: Following relaxation, a second transesterification reaction occurs where the free 5'-hydroxyl end of the broken strand attacks the phosphotyrosine bond, resealing the DNA backbone and releasing the enzyme to begin another cycle. pnas.org

This compound-Mediated Topoisomerase I Poisoning and Cleavage Complex Stabilization

This compound exerts its cytotoxic effect by acting as a specific inhibitor of Top1. drugbank.complos.org It does not bind to the free enzyme or to DNA separately but specifically interacts with the transient Top1-DNA cleavage complex. nih.govoup.comnih.gov This mode of action classifies this compound as an uncompetitive inhibitor. pnas.orgoup.com

The mechanism of inhibition involves:

Ternary Complex Formation: this compound intercalates at the site of the single-strand break within the Top1-DNA complex, creating a stable ternary Top1-DNA-Camptothecin complex. drugbank.compnas.orgsci-hub.se The planar ring system of the drug mimics a DNA base pair, inserting itself between the upstream (-1) and downstream (+1) base pairs at the cleavage site. pnas.orgoup.com

Prevention of Re-ligation: By binding to this interface, this compound physically obstructs the re-ligation of the broken DNA strand. drugbank.comresearchgate.netnih.govpatsnap.com It essentially traps the cleavage complex, prolonging its half-life and preventing the completion of the enzyme's catalytic cycle. nih.govoup.com This action transforms Top1 from a DNA-relaxing enzyme into a DNA-damaging agent. pnas.org The stability of these drug-induced cleavable complexes can vary depending on the specific this compound derivative. nih.govaacrjournals.org

This process is often referred to as "enzyme poisoning," as this compound corrupts the normal function of Top1, leading to an accumulation of stabilized cleavage complexes throughout the genome. tandfonline.comnih.gov

Downstream Cellular Consequences

The stabilization of Top1-DNA cleavage complexes by this compound initiates a cascade of cellular events, ultimately leading to cell death. The cytotoxicity is not caused by the cleavage complexes themselves, but by their interaction with cellular DNA metabolic processes. nih.govsci-hub.se

Impact on DNA Replication and Transcription Processes

The trapped Top1-DNA complexes serve as significant obstacles to the progression of DNA and RNA polymerases along the DNA template.

Replication Fork Collision: The primary mechanism of this compound-induced cell killing is specific to the S-phase of the cell cycle. researchgate.netnih.govsci-hub.se During DNA replication, advancing replication forks collide with the stabilized Top1-DNA-Camptothecin ternary complexes. nih.govsci-hub.sejst.go.jp This collision leads to the arrest of the replication fork. plos.org

Transcription Inhibition: Similarly, the transcription machinery is also blocked by these complexes. patsnap.complos.org The collision of elongating RNA polymerase complexes with the trapped Top1 triggers the formation of long-lived DNA lesions and can lead to premature termination of transcription. nih.govoup.com While inhibition of replication is considered the main cytotoxic driver, interference with transcription also contributes significantly to the cellular response to this compound. nih.govplos.orgresearchgate.net

Induction of DNA Damage: Single-Strand and Double-Strand Breaks

The interaction between cellular machinery and the drug-stabilized cleavage complexes converts the transient single-strand breaks into more permanent and lethal DNA damage.

Single-Strand Breaks (SSBs): The initial lesion is the Top1-mediated SSB, which is stabilized by this compound. jst.go.jp

Double-Strand Breaks (DSBs): The collision of a replication fork with a cleavage complex transforms the SSB into a DNA double-strand break (DSB). jst.go.jpoup.comnih.govoup.com These DSBs are considered the ultimate lethal lesions responsible for this compound's cytotoxicity. oup.com The formation of these breaks is dependent on ongoing DNA synthesis, which is why the drug is most toxic to cells in the S-phase. oup.comembopress.org Transcription-mediated DNA strand breaks can also be generated upon the collision of RNA polymerase with the cleavage complex. jst.go.jp

Summary of this compound-Induced DNA Damage
EventDescriptionKey Cellular Process InvolvedResulting LesionReference
Cleavage Complex TrappingThis compound binds to and stabilizes the Top1-DNA covalent intermediate.Topoisomerase I Catalytic CycleStabilized Single-Strand Break (SSB) nih.govjst.go.jp
Replication Fork CollisionAn advancing DNA replication fork encounters the trapped complex.DNA Replication (S-Phase)Irreversible Double-Strand Break (DSB) oup.comnih.govoup.com
Transcription Machinery CollisionAn elongating RNA polymerase encounters the trapped complex.TranscriptionTranscription-associated DNA Strand Breaks nih.govjst.go.jp

Cell Cycle Specificity and Arrest Mechanisms

The cellular response to this compound-induced DNA damage is tightly linked to the cell cycle.

S-Phase Specificity: this compound is most potent during the S-phase of the cell cycle. nih.govplos.org This specificity arises because the conversion of the initial SSB into a lethal DSB requires a collision with the DNA replication machinery, which is active only during this phase. sci-hub.seoup.comspandidos-publications.com

Cell Cycle Arrest: The DNA damage induced by this compound activates cellular DNA damage checkpoints, leading to cell cycle arrest. nih.gov Cells typically arrest in the S and G2 phases of the cell cycle. nih.govembopress.orgresearchgate.netresearchgate.net This arrest provides the cell with time to attempt repair of the DNA lesions. For example, treatment with this compound can lead to an accumulation of cells in the G2 phase, which is associated with increased levels of proteins like p21 and cyclin B1. researchgate.netaacrjournals.org If the damage is too extensive to be repaired, the cell is directed towards apoptosis. spandidos-publications.comresearchgate.net Some research indicates that this compound can induce an intra-S phase arrest, distinct from the G1-S boundary arrest seen with other agents. plos.org

Cell Cycle Effects of this compound
Phase of ActionMechanismOutcomeReference
S-PhaseCollision of replication forks with trapped Top1-DNA complexes, leading to DSBs.High cytotoxicity, S-phase arrest. nih.govsci-hub.seoup.com
G2-PhaseActivation of DNA damage checkpoints in response to DSBs formed during the preceding S-phase.G2 arrest, preventing entry into mitosis. embopress.orgresearchgate.netresearchgate.netaacrjournals.org

Activation of Apoptotic Pathways

This compound and its derivatives are known to induce apoptosis, or programmed cell death, in cancer cells through various signaling cascades. The induction of apoptosis by this compound is a complex process that can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

One of the primary mechanisms involves the activation of the caspase cascade. Following this compound-induced DNA damage, initiator caspases such as caspase-8 and caspase-9 can be activated. arvojournals.org For instance, in human cervical and uterine squamous cell carcinoma SiHa cells, this compound treatment leads to changes in mitochondrial membrane permeability, resulting in the loss of mitochondrial membrane potential, a decrease in the anti-apoptotic protein Bcl-2, and the release of cytochrome c. nih.gov This release of cytochrome c from the mitochondria subsequently activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic features of apoptosis. arvojournals.orgnih.gov Studies in glioblastoma cells have shown the activation of caspase-3, -8, and -9 following exposure to this compound. nih.gov

The extrinsic pathway can also be engaged. In some cell lines, such as the human colon carcinoma cell line HT29, this compound-induced apoptosis involves the activation of the Fas (also known as CD95 or APO-1) death receptor pathway. nih.gov This can occur through an increase in the expression of Fas and its recruitment of the FADD adaptor protein. nih.gov Interestingly, this activation of the Fas pathway can proceed without the requirement of its corresponding ligand, FasL. nih.gov Furthermore, the anti-Fas blocking antibody ZB4 failed to protect HT29 cells from apoptosis induced by this compound. nih.gov However, the role of death receptors can be cell-type specific. For example, studies in human leukemia cells suggest that this compound-induced apoptosis is independent of cell death receptor-3. aacrjournals.org

The apoptotic response to this compound can be modulated by various cellular factors. For instance, the PI3K inhibitor, wortmannin, has been shown to significantly increase the apoptotic response to this compound in DU145 prostate cancer cells, suggesting an involvement of the PI3K pathway in the resistance to this compound-induced apoptosis. aacrjournals.org

Interplay with DNA Damage Response and Repair Mechanisms

The cytotoxicity of this compound is intrinsically linked to the cell's DNA damage response (DDR) and repair machinery. The stabilization of topoisomerase I-DNA cleavage complexes by this compound leads to the formation of single-strand breaks (SSBs), which can be converted into highly toxic double-strand breaks (DSBs) when they encounter a replication fork. nih.govjst.go.jp The cellular response to these DSBs involves a complex interplay between different repair pathways.

Homologous Recombination (HR) Pathway Modulation

Homologous recombination (HR) is a major, error-free pathway for the repair of DSBs, particularly the one-ended DSBs generated by the collision of replication forks with this compound-stabilized cleavage complexes. jst.go.jp This pathway utilizes a sister chromatid as a template for accurate repair and is therefore most active during the S and G2 phases of the cell cycle. jst.go.jp The activation of HR is a critical cellular response to this compound-induced DNA damage. nih.gov

Key proteins in the HR pathway are mobilized following this compound treatment. For example, pretreatment of DLD-1 cells with this compound leads to the relocalization of RAD51, a crucial recombinase in the HR pathway, to the nucleus. nih.gov This suggests that the DNA damage induced by this compound actively stimulates the HR machinery. nih.gov Studies in fission yeast have also shown that HR is required for cell survival after this compound treatment. plos.org

The checkpoint kinases Chk1 and Chk2, which are activated in response to DNA damage, play differential roles in the response to this compound. In human colon cancer HCT116 cells, Chk1 is primarily required for HR repair, while Chk2 is more essential for G2-M cell cycle arrest. nih.gov The modulation of the HR pathway can impact cellular sensitivity to this compound. For instance, oleanolic acid, a natural compound, has been shown to shift the DNA repair process from HR to the more error-prone single-strand annealing (SSA) pathway, thereby increasing the sensitivity of HeLa cancer cells to this compound. mdpi.com

Non-Homologous End Joining (NHEJ) Pathway Modulation

Non-homologous end joining (NHEJ) is another major pathway for DSB repair, which directly ligates the broken DNA ends. jst.go.jp Unlike HR, NHEJ is active throughout the cell cycle but is more prone to introducing errors during the repair process. jst.go.jp The role of NHEJ in the context of this compound-induced damage is complex and can be cell-type dependent.

In mammalian cells, NHEJ is generally considered a primary DSB repair pathway. oup.com However, for the one-ended DSBs created by this compound, the NHEJ pathway can be detrimental and lead to cell death. jst.go.jp In fact, studies in DT40 chicken lymphoma cells have shown that mutants lacking key NHEJ factors such as Ku70, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), or DNA ligase IV are actually resistant to this compound. nih.gov This suggests that in this context, NHEJ is a cytotoxic pathway. nih.gov

Conversely, other studies have indicated a potential role for NHEJ in repairing this compound-induced damage. In colorectal cancer (CRC) cell lines, it was investigated whether a defect in NHEJ could explain the hypersensitivity of mismatch repair (MMR)-deficient cells to this compound. oup.com While this compound treatment was found to impair the ability of cells to repair DSBs with non-complementary ends via NHEJ, this did not fully account for the hypersensitivity of MMR-deficient cells. oup.comnih.gov

Mismatch Repair (MMR) System Interactions

The DNA mismatch repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion/deletion loops that arise during DNA replication. nih.govaacrjournals.org However, some components of the MMR system also participate in other cellular processes, including recombination, DSB repair, and the induction of apoptosis. nih.govaacrjournals.org

There is a significant interaction between the MMR system and the cellular response to this compound. Studies have shown that colorectal cancer cell lines with defects in MMR genes, such as hMSH2 or hMLH1, exhibit increased sensitivity to this compound. nih.govaacrjournals.org This hypersensitivity is not correlated with the endogenous levels of topoisomerase I or p53 status. nih.gov Functional complementation of a defective hMLH1 in an hMLH1-deficient cell line was shown to confer resistance to this compound, establishing MMR as a critical determinant of chemosensitivity. nih.gov

The loss of a functional MMR system is associated with microsatellite instability (MSI), a characteristic found in certain types of colorectal cancers. oup.comnih.gov The observation that MMR-deficient cells are more sensitive to this compound provides a rationale for the better clinical responsiveness of MSI+ tumors to CPT-11, a this compound derivative. nih.gov While the exact mechanism linking MMR deficiency to this compound sensitivity is still under investigation, it is clear that the MMR system modulates the cytotoxicity of topoisomerase I inhibitors. iiarjournals.org

Exploration of Novel and Alternative Molecular Targets for this compound Analogs

While topoisomerase I is the well-established primary target of this compound and its derivatives, ongoing research suggests that some this compound analogs may exert their anticancer effects through novel or alternative molecular mechanisms, independent of topoisomerase I inhibition. nih.gov This is a significant area of investigation, as it could lead to the development of a new generation of this compound-based therapies with improved efficacy and reduced toxicity. nih.govnih.gov

Several studies have provided evidence for topoisomerase I-independent activities of certain this compound analogs. nih.gov These analogs may target other crucial oncogenic proteins involved in cancer cell survival or bypass mechanisms of treatment resistance. nih.gov For example, the novel this compound analog FL118, which has a unique chemical structure, has shown promising activity. nih.gov

The development of new this compound analogs often involves structural modifications to overcome limitations of the parent compound, such as poor water solubility. drugbank.comresearchgate.net Some of these modifications may inadvertently lead to interactions with new molecular targets. For instance, homothis compound (B1245609) (hCPT), which has a seven-membered E-ring instead of the six-membered ring of this compound, has demonstrated greater potency in some cancer cell lines. aacrjournals.org While topoisomerase I remains its primary target, the altered structure could potentially influence its interaction with other cellular components. aacrjournals.org

The search for novel targets is also driven by the need to circumvent drug resistance. For example, new this compound analogs have been designed to overcome resistance mediated by the ATP-binding cassette transporter ABCG2, which can efflux camptothecins from cancer cells. drugbank.com By understanding the transport mechanisms, analogs can be designed that are poor substrates for ABCG2, thereby increasing their intracellular concentration and efficacy. drugbank.com

Iii. Biosynthesis and Natural Production of Camptothecin

Natural Occurrence and Botanical Sources

The discovery and isolation of camptothecin (B557342) are rooted in the study of plant species. While initially identified in a single genus, subsequent research has revealed its presence across a surprisingly diverse and unrelated array of plants, as well as in associated microorganisms.

This compound was first discovered and isolated in 1966 by M. E. Wall and M. C. Wani from the wood and bark of Camptotheca acuminata, a deciduous tree native to China and belonging to the family Nyssaceae (now often placed in Cornaceae). nih.govacs.orginnovareacademics.innih.gov This plant, often called the "happy tree" or "cancer tree," was the original and primary source of the compound for many years.

Later, a significantly richer source was identified in Nothapodytes nimmoniana (formerly Nothapodytes foetida), a small tree found in the Western Ghats of India, as well as in Sri Lanka, China, and Southeast Asia. biomedpharmajournal.orgiijls.comacgpubs.org This species, belonging to the family Icacinaceae, generally contains a higher concentration of this compound than C. acuminata. acgpubs.org For instance, the seeds of N. nimmoniana have been reported to contain about 0.179% this compound, compared to 0.110% in the seeds of C. acuminata. nih.gov The high demand for this compound has led to the extensive overharvesting of both C. acuminata and N. nimmoniana, resulting in them being classified as endangered or vulnerable. nih.govhealthcareradius.indeccanherald.com The production of just one ton of this compound can require nearly 1,000 tons of plant material, highlighting the sustainability challenge. healthcareradius.indeccanherald.com

Beyond the two primary sources, this compound has been identified in a wide phylogenetic range of plant species, which is an intriguing botanical phenomenon. researchgate.net Its presence has been confirmed in species across several unrelated families, including Apocynaceae, Rubiaceae, and Loganiaceae. nih.govresearchgate.net This scattered distribution suggests a possible convergent evolution of the biosynthetic pathway.

Some notable examples include various species of the genus Ophiorrhiza (family Rubiaceae), such as O. pumila, O. mungos, and O. harrisiana. nih.goviijls.comresearchgate.net Additionally, the compound has been isolated from Ervatamia heyneana (Apocynaceae) and Merrilliodendron megacarpum (Icacinaceae). biomedpharmajournal.orgacgpubs.org One of the highest reported concentrations has been found in the seeds of Miquelia dentata Bedd., reaching up to 1.418%. nih.govresearchgate.net

Table 1: Botanical Sources of this compound

A significant breakthrough in this compound sourcing was the discovery that endophytic fungi—microorganisms that live within plant tissues without causing disease—can also produce the compound. healthcareradius.inbohrium.com This finding presents a promising and potentially more sustainable alternative to harvesting endangered plants. deccanherald.com The first report of a this compound-producing endophyte was in 2005, with the fungus Entrophospora infrequens isolated from Nothapodytes foetida. innovareacademics.inresearchgate.net

Since then, various fungal species from diverse genera, including Fusarium, Aspergillus, Penicillium, Alternaria, and Phomopsis, have been identified as this compound producers. nih.govresearchgate.netnih.gov These fungi have been isolated from both this compound-producing plants and other hosts, suggesting that the genetic capacity for this biosynthesis might be transferable between plant and microbe. innovareacademics.in

Table 2: Examples of this compound-Producing Endophytic Fungi

Distribution Across Diverse Plant Species and Families

Elucidation of the this compound Biosynthetic Pathway

This compound is biogenetically a monoterpenoid indole (B1671886) alkaloid, meaning its structure is derived from two distinct precursor streams: an indole component and a monoterpenoid component. riken.jp

The Indole Component (Shikimate Pathway): The indole ring system of this compound originates from the amino acid tryptophan. Tryptophan is synthesized via the shikimate pathway, a primary metabolic route that begins with chorismate. iijls.com Chorismate is converted to anthranilate, which then undergoes a series of reactions to form tryptophan. iijls.com For this compound biosynthesis, tryptophan is subsequently decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine (B22526), the direct precursor for the condensation step. nih.gov

The Monoterpenoid Component (MEP Pathway): The terpenoid portion of this compound is supplied by secologanin (B1681713). Secologanin is synthesized through the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. iijls.comresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). iijls.com IPP and DMAPP condense to form geranyl diphosphate (GPP), the precursor to all monoterpenes. iijls.com A series of enzymatic steps, including hydroxylations and cyclizations catalyzed by enzymes like geraniol (B1671447) synthase and geraniol 10-hydroxylase, converts GPP into secologanin. iijls.com

The critical step that links the indole and monoterpenoid pathways is the stereospecific condensation of tryptamine and secologanin. cjnmcpu.com This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR). nih.govnih.gov The product of this Pictet-Spengler reaction is strictosidine, which is considered the central precursor for over 2,000 different monoterpenoid indole alkaloids. nih.govcjnmcpu.com

Interestingly, research has revealed a divergence at this crucial point in the pathway between different this compound-producing plants. researchgate.netnih.gov

In plants like Ophiorrhiza pumila, strictosidine is the key intermediate that enters the downstream pathway leading to this compound. researchgate.netresearchgate.net

However, in Camptotheca acuminata, studies have shown that the pathway proceeds through an alternative intermediate, strictosidinic acid. nih.govresearchgate.net This compound is formed from the condensation of tryptamine with secologanic acid instead of secologanin. nih.govresearchgate.net

This enzymatic condensation marks the commitment step into the specific MIA pathway. From strictosidine (or strictosidinic acid), a series of complex and not yet fully characterized reactions involving cyclizations, oxidations, and rearrangements ultimately forms the pentacyclic structure of this compound. researchgate.net

Table 3: Compounds Mentioned in the Article

Post-Strictosidine Pathway and Oxidative Transformations

The biosynthesis of this compound following the formation of its precursor is a complex sequence of enzymatic reactions, primarily characterized by significant oxidative transformations. The pathway diverges depending on the plant species. In many monoterpene indole alkaloid (MIA) pathways, strictosidine is the central intermediate. nih.govwikipedia.org However, in Camptotheca acuminata, the primary precursor is strictosidinic acid, not strictosidine. nih.govoup.com

Following its synthesis, the precursor undergoes an intramolecular cyclization to yield strictosamide (B192450). wikipedia.orgiijls.com This step marks the entry into a series of modifications leading to the final pentacyclic structure of this compound. The conversion of strictosamide to this compound involves a cascade of oxidative reactions, ring rearrangements, and deglycosylation. researchgate.netresearchgate.net

Key intermediates identified in this latter part of the pathway include pumiloside (B3418643) and deoxypumiloside. wikipedia.orgoup.comnih.gov The transformation from strictosamide proceeds through these intermediates, which are then subjected to further oxidation to form the B and C rings, recycling of atoms, further oxidation of the D ring, removal of the glucose moiety, and finally, oxidation of the E ring to yield this compound. researchgate.net The enzymes driving many of these oxidative steps are believed to be cytochrome P450 monooxygenases. nih.govnih.govresearchgate.net A recent discovery identified an epoxidase, OpCYP716E111, in Ophiorrhiza pumila that catalyzes the conversion of strictosamide to strictosamide epoxide, filling a crucial gap in the pathway. frontiersin.org These oxidative cyclizations are critical for creating the rigid, planar structure of the final molecule. nih.gov

Unresolved Enzymatic Steps and Pathway Intermediates

Despite significant progress, the complete enzymatic sequence from strictosidine/strictosidinic acid to this compound remains partially unresolved. nih.govresearchgate.net Many of the specific enzymes responsible for the series of oxidations and rearrangements that convert strictosamide into this compound have not yet been fully identified and characterized. nih.govwikipedia.orgiijls.com

While key pathway intermediates such as strictosamide, pumiloside, and deoxypumiloside have been isolated, the exact sequence and the full complement of transient intermediates are not completely understood. wikipedia.orgnih.gov Research has shown that nearly all this compound pathway intermediates are present as multiple isomers, which complicates the elucidation of a single, linear pathway. oup.commsu.edu This suggests the existence of a "multilane highway" where parallel tracks of diastereomers may be utilized before converging into the single isomer of this compound. oup.com

Biotechnological Approaches for Enhanced this compound Production

The low natural abundance of this compound in its source plants and the increasing demand have driven the development of biotechnological production strategies. nih.govubc.ca Plant tissue culture, including cell and organ cultures, offers a promising and sustainable alternative to the extraction from wild or cultivated plants. nih.govresearchgate.netnih.gov These in vitro systems can be optimized and scaled up in bioreactors for controlled, year-round production. riken.jpmdpi.com

Plant Cell and Organ Culture Techniques

Cell suspension cultures, initiated from callus tissues of this compound-producing plants like Camptotheca acuminata and Nothapodytes foetida, have been extensively studied for alkaloid production. thieme-connect.com While these undifferentiated cell cultures can synthesize this compound, the yields are often significantly lower than in differentiated tissues like roots or shoots. nih.govtandfonline.comiomcworld.com

Research has focused on optimizing culture conditions to enhance productivity. Studies on C. acuminata cell cultures have shown that manipulating the nitrogen source can significantly impact both cell growth and this compound yield. scribd.com For instance, a specific ammonium (B1175870) to nitrate (B79036) ratio (5:1) was found to optimize this compound production, leading to a 340% increase in total yield in a two-stage culture system. scribd.com The application of elicitors, which are compounds that trigger defense responses and secondary metabolite production in plants, is another common strategy. Fungal elicitors and anti-browning agents have been shown to boost this compound production in C. acuminata suspension cultures by up to 9-fold. iacademic.info Similarly, using sorbitol as an induction factor has been patented to increase the yield of this compound and its derivatives by over 100-fold. google.com

Table 1: this compound Production in Selected Plant Cell Suspension Cultures

Plant SpeciesCulture Condition / ElicitorThis compound (CPT) YieldReference
Nothapodytes foetidaNAA-supplemented medium0.035 mg/mL (in medium) thieme-connect.com
Camptotheca acuminataTwo-stage culture with optimized nitrogen340% increase vs. control scribd.com
Camptotheca acuminataRhizopus oryzae extract (30 mg/L)34.2 mg/L (9-fold increase) iacademic.info
Camptotheca acuminataSorbitol (50 g/L)>100-fold increase google.com

Hairy root cultures, established by infecting plant tissues with Agrobacterium rhizogenes, are a highly effective platform for secondary metabolite production. mdpi.com These cultures are known for their rapid growth, genetic stability, and high biosynthetic capacity, often matching or exceeding that of the parent plant's roots. mdpi.comnih.gov

Hairy root cultures of several this compound-producing species have been successfully established. In Ophiorrhiza pumila, hairy roots not only produced high levels of this compound but also advantageously secreted it into the culture medium, simplifying extraction. riken.jpoup.com This system was successfully scaled up to a 3-liter bioreactor. riken.jp Hairy roots of Camptotheca acuminata were shown to produce both this compound and the valuable derivative 10-hydroxythis compound (B1684218) at levels comparable to or greater than roots of the intact plant. nih.gov Similarly, hairy roots of Ophiorrhiza rugosa produced this compound at levels comparable to control roots. tandfonline.comnih.gov

Table 2: this compound Production in Hairy Root Cultures

Plant SpeciesAgrobacterium rhizogenes StrainThis compound (CPT) YieldSecretion into MediumReference
Ophiorrhiza pumilaStrain 15834~1 mg/g dry weightYes riken.jpoup.com
Camptotheca acuminataStrain ATCC 158341.0 mg/g dry weightYes nih.gov
Ophiorrhiza rugosaStrain LBA94020.009% dry weightNo tandfonline.comnih.gov

Adventitious root cultures, which are untransformed root lines grown in vitro, represent another valuable organ culture technique for producing this compound. nih.govmdpi.com These cultures offer the advantage of being genetically stable, as they avoid the potential for somaclonal variation that can arise from an undifferentiated callus phase. ripublication.com They provide a cost-effective system that can be established in liquid medium and scaled for continuous production. ripublication.com

High-yielding adventitious root cultures have been developed for various Ophiorrhiza species. For example, adventitious roots of Ophiorrhiza prostrata were reported to produce a significant amount of this compound, reaching 0.1% of the dry weight. researchgate.net Fast-growing normal root cultures of Ophiorrhiza mungos demonstrated a 20-fold increase in biomass over one month while producing this compound. ripublication.com The development of these root culture systems provides a viable alternative for producing important metabolites without threatening the natural populations of the source plants. mdpi.comripublication.com

Table 3: this compound Production in Adventitious Root Cultures

Plant SpeciesCulture TypeThis compound (CPT) YieldKey FindingReference
Ophiorrhiza prostrataAdventitious root culture0.1% dry weightHigher yield compared to other in vitro systems for this species. researchgate.net
Ophiorrhiza mungosNormal (untransformed) root cultureNot quantified, but CPT was the main alkaloid.Achieved a 20-fold increase in biomass in one month. ripublication.com
Nothapodytes foetidaUntransformed root cultureCPT production confirmed.Demonstrates an alternative to destroying the whole plant. mdpi.com

Compound Index

Hairy Root Cultures

Elicitation Strategies in Plant Cell Systems

Elicitation is a key biotechnological strategy to enhance the production of secondary metabolites in plant cell and tissue cultures. mdpi.com This process involves applying stress-inducing agents (elicitors) to trigger the plant's defense mechanisms, which often include the increased synthesis of compounds like this compound. colab.ws Both biotic (derived from living organisms) and abiotic (non-living) elicitors have been successfully used to boost this compound yields in various in vitro systems. mdpi.com

Methyl jasmonate (MeJA), a well-known plant signaling molecule, is a frequently used abiotic elicitor. mdpi.com In studies involving in vitro cultures of Ophiorrhiza ridleyana, treatment with 50 µM MeJA resulted in a significant increase in this compound content. mdpi.com After 12 hours of elicitation, the mean this compound levels in roots and stems reached 50.8 µg/g and 67.0 µg/g dry weight, respectively, representing increases of approximately 1.8 and 2.6 times compared to untreated controls. mdpi.com Similarly, MeJA has been shown to enhance this compound production in multiple shoot cultures of O. mungos. mdpi.com

Other elicitors have also proven effective. Biotic elicitors like yeast extract, pectin, and chitosan (B1678972), as well as abiotic elicitors like salicylic (B10762653) acid, are known to stimulate secondary metabolite pathways. mdpi.comcolab.ws In green root cultures of Pyrenacantha volubilis, the highest this compound yield (5.13 ± 0.21 mg/g dry weight) was achieved by applying 50 ppm of yeast extract, a 2.21-fold increase over the control. colab.ws In a separate experiment with the same culture, 100 ppm of salicylic acid led to a production of 4.93 ± 0.21 mg/g dry weight, which was 3.76 times higher than the control. colab.ws

Table 1: Effect of Elicitors on this compound (CPT) Production in Plant In Vitro Cultures

Plant SpeciesCulture TypeElicitorConcentrationCPT Yield Increase (Fold)Reference
Ophiorrhiza ridleyanaIn Vitro Plants (Roots)Methyl Jasmonate50 µM~1.8 mdpi.com
Ophiorrhiza ridleyanaIn Vitro Plants (Stems)Methyl Jasmonate50 µM~2.6 mdpi.com
Pyrenacantha volubilisGreen Root CulturesYeast Extract50 ppm2.21 colab.ws
Pyrenacantha volubilisGreen Root CulturesSalicylic Acid100 ppm3.76 colab.ws

Microbial Fermentation and Biotransformation

Microbial production represents a promising alternative to plant extraction for a sustainable supply of this compound. biorxiv.org Endophytic fungi, which live symbiotically within plant tissues, have been identified as producers of this compound, likely having acquired the genetic capacity from their host plants. researchgate.net Several this compound-producing endophytic fungi have been isolated from host plants like Camptotheca acuminata and Nothapodytes nimmoniana. biorxiv.orgnih.gov

One such isolate, the endophytic fungus Entrophospora infrequens from Nothapodytes foetida, demonstrated significant this compound production under controlled conditions. cdnsciencepub.com While shake flask cultures yielded a maximum of 0.575 mg/100 g of dry cell mass, production was scaled up in a bioreactor, achieving a much higher yield of 4.96 mg/100 g of dry mass within 48 hours. cdnsciencepub.com Another identified producer is Trichoderma atroviride LY357, isolated from C. acuminata. nih.gov Optimization of its fermentation conditions, combined with the use of methyl jasmonate as an elicitor, resulted in a final yield of 142.15 µg/L. nih.gov

Biotransformation using microorganisms offers a method to create derivatives of this compound, which may have improved properties. researchgate.net For example, microbial systems can be used to hydroxylate this compound, converting it into 10-hydroxythis compound, a valuable derivative. koreascience.kr This approach leverages the specific enzymatic capabilities of microbes to perform complex chemical modifications that are difficult to achieve through conventional synthesis. researchgate.net

Metabolic Engineering of Biosynthetic Pathways

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of specific substances. researchgate.net In the context of this compound, this approach aims to overcome the low yields found in natural systems by manipulating the biosynthetic pathway in plants or microbial hosts. nih.govresearchgate.net Key strategies include overexpressing genes that code for rate-limiting enzymes or suppressing competing metabolic pathways to redirect the flow of precursor molecules towards this compound synthesis. nih.govresearchgate.net

A study focusing on the distribution of biosynthetic intermediates in C. acuminata suggested that the conversion of pumiloside to deoxypumiloside is a significant rate-limiting step, based on the sharp drop in concentration between these two compounds. tandfonline.com In another approach, researchers used a genome-scale metabolic model of Nothapodytes nimmoniana to predict enzyme targets for modification. nih.gov This model identified strictosidine synthase as a top candidate for overexpression. nih.gov Subsequent genetic engineering of N. nimmoniana cell lines to overexpress the gene for strictosidine synthase resulted in a five-fold increase in this compound production. nih.gov Similarly, overexpressing the gene for secologanin synthase in N. nimmoniana has been reported to increase the this compound yield by 2 to 2.8 times. nih.gov

The advancement of "omics" technologies has revolutionized the study of complex biosynthetic pathways like that of this compound. researchgate.netmdpi.com These platforms provide a holistic view of the molecular processes occurring within an organism.

Genomics involves sequencing and analyzing the entire genome of a this compound-producing organism, such as Ophiorrhiza pumila or the endophytic fungus Alternaria burnsii. researchgate.netjipb.net This allows for the identification of the complete set of genes potentially involved in the biosynthetic pathway. researchgate.net

Transcriptomics analyzes the complete set of RNA transcripts, revealing which genes are actively being expressed in specific tissues or under certain conditions. mdpi.com By comparing the transcriptomes of high- and low-producing varieties or tissues, researchers can identify candidate genes responsible for this compound synthesis. mdpi.com For example, transcriptomic analysis of C. acuminata helped identify putative genes for key enzymes like G10H, SCS, and STR. d-nb.info

Proteomics studies the entire set of proteins, providing insight into the presence and abundance of the enzymes that directly carry out the biosynthetic reactions. asm.org

Metabolomics involves the comprehensive analysis of all metabolites within a cell or tissue. researchgate.net This technology allows for the precise measurement of this compound and its precursors, helping to pinpoint bottlenecks and understand the metabolic flow of the pathway. tandfonline.com

The integration of these omics technologies provides a powerful toolkit for metabolic engineering. researchgate.net For instance, single-cell multi-omics analyses in C. acuminata have revealed that while early biosynthetic intermediates are widespread, the late-stage intermediates and this compound itself are synthesized only in a small, specific number of cells within the plant's stem. biorxiv.orgbiorxiv.org This detailed understanding is crucial for designing effective engineering strategies.

Identification and Manipulation of Rate-Limiting Enzymes

Synthetic Biology Approaches for Heterologous Production

Synthetic biology aims to design and construct new biological parts, devices, and systems. A major goal for this compound production is to reconstruct its entire biosynthetic pathway in a heterologous host—an organism that does not naturally produce the compound. nih.gov Ideal hosts include microbes like Saccharomyces cerevisiae (yeast) or Escherichia coli, which are well-understood, grow rapidly, and are amenable to large-scale fermentation. cabidigitallibrary.org

This approach requires the complete identification of all enzyme-encoding genes in the this compound pathway. nih.gov While many upstream genes are known, several enzymes in the later steps of the pathway remain undiscovered. biorxiv.org A critical first step towards this goal has been the cloning of genes for key enzymes from this compound-producing plants, such as tryptophan decarboxylase and strictosidine synthase from Ophiorrhiza pumila, and successfully expressing them to produce functional proteins in E. coli. cabidigitallibrary.org

Identifying all necessary genes is a significant challenge, as the this compound pathway shows little evidence of gene clustering, where genes for a single pathway are physically located together on the chromosome. mpg.de Once all genes are identified, they can be introduced into a microbial host. Extensive metabolic engineering of the host would then be required to optimize the metabolic flux and ensure efficient conversion of simple sugars into the final complex product, this compound. mpg.de

Iv. Chemical Synthesis and Derivative Development of Camptothecin

Total Synthesis Strategies for Camptothecin (B557342)

The total synthesis of this compound has been a fertile ground for the development of novel synthetic strategies and methodologies in organic chemistry. nih.gov The complex, fused five-ring system and the stereocenter at the C20 position present significant synthetic hurdles. grafiati.comresearchgate.net

Following the isolation and structural elucidation of this compound in 1966 by M. E. Wall and M. C. Wani, the first successful total synthesis of the racemic form, (±)-camptothecin, was reported by Gilbert Stork and A. G. Schultz in 1971. core.ac.ukacs.org This landmark achievement was quickly followed by numerous other approaches from various research groups. Over the decades, these synthetic routes have evolved from linear sequences to more convergent and efficient strategies. nih.govbenthamdirect.comcore.ac.uk

Key early syntheses that laid the groundwork for future work include those by Danishefsky and Curran. The Danishefsky synthesis featured a notable Diels-Alder reaction to construct the C and D rings. core.ac.uk The Curran group introduced a radical cascade reaction involving isonitriles to assemble the B and C rings of the this compound core. core.ac.ukorganicchemistrydata.org These pioneering efforts have significantly contributed to the strategic playbook for synthesizing complex alkaloids. nih.gov

Table 1: Milestones in the Total Synthesis of this compound This table is interactive. You can sort and filter the data.

Year Principal Investigator(s) Key Strategy / Reaction Form
1971 Stork, G.; Schultz, A.G. First total synthesis, Friedländer annulation Racemic
1972 Rapoport, H. Convergent approach Racemic
1993 Danishefsky, S.J. Diels-Alder reaction for C/D ring construction Racemic
1995 Curran, D.P. Tandem radical cyclization of isonitriles Racemic
1992 Comins, D.L. Asymmetric synthesis using chiral auxiliary Enantioselective (S)-CPT
2016 Gao, S. Cascade exo hydroamination/lactamization Enantioselective (S)-CPT

The crucial discovery that only the (20S)-enantiomer of this compound possesses significant antitumor activity shifted the focus of synthetic efforts towards asymmetric synthesis. researchgate.nettandfonline.com Numerous strategies have been developed to control the stereochemistry at the C20 quaternary center. grafiati.comresearchgate.net

Prominent methods include:

Chiral Auxiliary-Induced Asymmetric Reactions : This strategy involves temporarily incorporating a chiral molecule (auxiliary) to direct a stereoselective reaction. For instance, an eight-step total synthesis of (20S)-camptothecin utilized (2R,5R)-2-tert-butyl-5-ethyl-1,3-dioxolan-4-one as a chiral auxiliary to mediate a key Michael addition step, thereby establishing the correct stereocenter. researchgate.net The Comins synthesis is another prime example of this approach. researchgate.net

Catalytic Asymmetric Reactions : The development of chiral catalysts has enabled more efficient and atom-economical asymmetric syntheses. Key examples include the Sharpless asymmetric dihydroxylation to create the chiral center from an olefin precursor and organocatalyzed asymmetric α-hydroxylation of a lactone precursor. grafiati.comresearchgate.net Catalytic asymmetric ethylation and cyanosilylation have also been employed to install the chiral quaternary center on the E ring. grafiati.com

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from nature to build the target molecule.

Constructing the pentacyclic core of this compound and controlling its single stereocenter are the central challenges of its synthesis. researchgate.net Chemists have devised various reaction architectures to assemble the fused rings (labeled A through E). The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, has been a classic and widely used method for constructing the quinoline (B57606) (A/B ring) system of this compound. researchgate.net

Other key reactions include:

Heck Reaction : Used to form the C-ring, as demonstrated in a synthesis that begins with tert-butyl (2-chloroquinolin-3-yl)methylcarbamate. researchgate.net

Michael Addition : Frequently employed for ring closure and for setting the stereochemistry at C20, often in an intramolecular fashion. researchgate.net

Pictet-Spengler Reaction : This reaction has been utilized in cascade sequences to build the core structure. researchgate.net

Diels-Alder Cycloaddition : A powerful tool for forming six-membered rings, it has been applied to construct the C and D rings of the this compound scaffold. core.ac.uk

Stereochemical control at the C20 position is paramount. This is often achieved by diastereoselective reactions, where existing stereocenters (e.g., in a chiral auxiliary) influence the formation of the new stereocenter, or by enantioselective catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. researchgate.netresearchgate.netbeilstein-journals.org

Modern synthetic chemistry prioritizes efficiency, often through cascade (or tandem) reactions where multiple bonds are formed in a single operation. Several innovative cascade strategies have been applied to this compound synthesis. researchgate.net

Radical Cascade Annulation : This approach uses radical intermediates to trigger a series of cyclizations. One combinatorial synthesis involves the N-propargylation of a D/E ring fragment followed by a cascade radical annulation of an A-ring isonitrile to form the B and C rings in one step. nih.gov

Hydroamination/Lactamization Cascade : A flexible strategy was developed based on a cascade exo-hydroamination followed by a spontaneous lactamization, which was applied to a nine-step total synthesis of this compound. researchgate.netresearchgate.netresearchgate.net

Photocatalytic Radical Michael Addition : A convergent strategy has been described where the key step is a photocatalytic decarboxylative radical Michael addition that connects the ABC-ring and E-ring fragments. researchgate.net

Pictet-Spengler/Michael Addition Cascade : A process driven by a cascade that combines a Pictet-Spengler reaction with a Michael addition, followed by oxidative ring-enlargement, has been used to deliver this compound-like architectures. researchgate.netresearchgate.net

Key Reaction Architectures and Stereochemical Control

Design and Synthesis of Semi-Synthetic this compound Derivatives

Despite the elegance of total synthesis, the practical production of this compound and its analogs often relies on semi-synthesis starting from the natural product, which can be isolated from plants like Camptotheca acuminata. cabidigitallibrary.orgcore.ac.uk The primary motivations for creating semi-synthetic derivatives have been to overcome the poor water solubility and the instability of the lactone E-ring of the parent compound. cabidigitallibrary.orgnih.gov

Modifications have been explored on all five rings of the this compound scaffold. nih.gov However, the most fruitful alterations have been substitutions on the A and B rings, leading to clinically approved drugs.

Topotecan (B1662842) : Features a (dimethylamino)methyl group at C-9 and a hydroxyl group at C-10, which enhance water solubility. cabidigitallibrary.org

Irinotecan (B1672180) : A prodrug, it has a carbamate (B1207046) linker at the C-10 hydroxyl group connecting to a dipiperidino side chain. It is metabolized in the body to the active form, SN-38. cabidigitallibrary.orgjst.go.jp

Other semi-synthetic strategies include modifications at the C-7 position (e.g., 7-ethyl or 7-acyl derivatives) and esterification of the C-20 hydroxyl group. nih.govresearchgate.net Acylation of the 20-hydroxyl group can render the lactone moiety more stable toward ring-opening. nih.gov This has led to the development of numerous C-20-modified analogs, including ester, carbonate, and glycoconjugate derivatives. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are essential for its biological activity and for guiding the design of more effective derivatives. cabidigitallibrary.orgresearchgate.net Decades of research have established several key structural requirements for anti-tumor potency. nih.gov

The essential features for activity are:

The Intact α-hydroxy Lactone E-Ring : The closed lactone form of the E-ring is critical. Hydrolysis to the open-ring carboxylate form leads to a significant loss of activity. cabidigitallibrary.orgnih.gov

The (S)-Configuration at C20 : The stereochemistry at the C20 chiral center is absolute. The natural (S)-configuration is required for activity, while the (R)-isomer is inactive. nih.gov

The Pyridone D-Ring : This ring is essential for the molecule's interaction with its target. cabidigitallibrary.org

Planarity of the A-B-C-D Ring System : A planar pentacyclic system is considered important for intercalating into the DNA-topoisomerase I complex. cabidigitallibrary.orgnih.gov

Substitutions on the A and B rings have been shown to modulate activity and improve pharmacological properties. For example, introducing substituents at the C-7, C-9, C-10, and C-11 positions can enhance efficacy and water solubility. cabidigitallibrary.org In contrast, substitutions at the C-5 position of the C-ring with groups like acetoxy or hydroxyl have been found to diminish antitumor activity. researchgate.net Quantitative structure-activity relationship (QSAR) models have been developed to correlate molecular descriptors, such as partial atomic charges and interatomic distances, with antitumor activity, providing deeper insights for rational drug design. acs.orgmdpi.com

Table 2: Summary of Structure-Activity Relationships (SAR) for this compound Analogs This table is interactive. You can sort and filter the data.

Ring Position(s) Modification Effect on Activity Reference
A/B 7, 9, 10, 11 Substitution (e.g., -OH, -CH2CH3, -CH2N(CH3)2) Can increase solubility and/or potency cabidigitallibrary.org
A/B - Planar aromatic system Essential for activity cabidigitallibrary.orgnih.gov
C 5 Substitution (e.g., -OAc, -OH, -NH2) Decreases activity researchgate.net
D - Intact pyridone ring Essential for activity cabidigitallibrary.org
E - Intact α-hydroxy lactone Essential for activity; ring-opening leads to inactivation cabidigitallibrary.orgnih.gov
E 20 (S)-configuration Essential for activity nih.gov
E 20 (R)-configuration Inactive nih.gov
E 20 Esterification of -OH group Can increase lactone stability and potency nih.gov

Essential Structural Features for Topoisomerase I Inhibition

The anticancer activity of this compound (CPT) is intrinsically linked to its ability to inhibit topoisomerase I (Top1), an enzyme crucial for relieving torsional strain in DNA during replication and transcription. mhmedical.comfrontiersin.org This inhibition is achieved by stabilizing the transient covalent complex formed between Top1 and DNA, which ultimately leads to lethal DNA strand breaks in proliferating cells. mhmedical.comwikipedia.org The interaction is highly specific, and several structural features of the CPT molecule are considered essential for this activity. cabidigitallibrary.orgnih.gov

The core structure of CPT is a planar, pentacyclic ring system comprising a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone (ring D), and an α-hydroxy lactone in the E-ring. wikipedia.orgiomcworld.com The planarity of this entire system is a critical factor, as it allows the drug to intercalate between DNA base pairs at the cleavage site, mimicking a DNA base pair itself. wikipedia.orgwikipedia.orgnih.gov This intercalation displaces the downstream DNA strand, thereby preventing the religation that would normally follow the cleavage by Top1. nih.gov

Key structural elements required for potent Top1 inhibition include:

The Pentacyclic Ring System: The A, B, C, and D rings are fundamental for activity. Modifications to the C and D rings, in particular, often result in a significant loss of potency. nih.govbionity.comnih.gov The aromatic quinoline portion (A and B rings) engages in hydrophobic interactions, stacking with DNA base pairs. tandfonline.com

The E-Ring Lactone: The α-hydroxy lactone of the E-ring is absolutely vital. cabidigitallibrary.orgnih.govnih.gov It forms crucial hydrogen bonds with the Top1-DNA complex. wikipedia.orgbionity.com Specifically, the hydroxyl group at position 20 forms a hydrogen bond with the aspartic acid residue Asp533 of the enzyme, while the lactone's carbonyl group interacts with arginine 364. wikipedia.org Any modification that alters this lactone, such as hydrolysis to the inactive carboxylate form, results in a loss of activity. nih.govwikipedia.org

The (S)-Configuration at C-20: The chiral center at the C-20 position must have the (S) configuration. The (R) isomer is inactive, highlighting the stereospecificity of the interaction with the Top1-DNA complex. nih.govwikipedia.orgbionity.com

The Pyridone D-Ring: This ring also plays a direct role in stabilizing the ternary complex through hydrogen bonding between its carbonyl group and the +1 cytosine of the non-cleaved DNA strand. wikipedia.org

In essence, the CPT molecule acts as a molecular wedge, held in place by a network of hydrogen bonds and hydrophobic interactions within the Top1-DNA cleavage-ligation site, thereby poisoning the enzyme's function.

Impact of Substitutions on Pentacyclic Ring System (A, B, D, E Rings)

While the core pentacyclic structure is essential, strategic modifications, particularly on the A and B rings, have led to the development of derivatives with improved pharmacological properties, such as enhanced potency, greater lactone stability, and increased water solubility. bionity.comnih.gov

The C-7 position on the B-ring is a key site for modification, as it can accommodate a variety of substituents that can enhance the drug's properties. nih.gov This position is oriented towards the major groove of the DNA, allowing for the introduction of diverse chemical groups without sterically hindering the core interaction with the Top1-DNA complex. aacrjournals.org

Introducing lipophilic substituents at the C-7 position has been shown to provide favorable molecular interactions and improved pharmacological features. nih.govnih.gov Alkyl substitutions, such as an ethyl group (C₂H₅), have demonstrated increased cytotoxicity. wikipedia.org For instance, the ethyl group at C-7 is an important factor in stabilizing the interaction between CPT derivatives and the Top1-DNA complex. cabidigitallibrary.org This modification can also extend the half-life of the active lactone form in the presence of human serum albumin. cabidigitallibrary.org

Furthermore, the introduction of basic nitrogen-containing side chains at C-7 can increase the hydrophilicity and water solubility of the resulting analogue. wikipedia.org This strategy led to the development of clinical candidates like belotecan (B1684226) (CKD-602), which exhibits potent Top1 inhibition while overcoming the poor water solubility of the parent compound. wikipedia.orgnih.gov Other examples of C-7 modified derivatives that have entered clinical trials include gimatecan, BNP-1350, and lurtotecan (B1684465). nih.govnih.gov

Substitutions on the A-ring at positions C-9, C-10, and C-11 have proven to be a fruitful strategy for enhancing the antitumor activity of this compound derivatives. bionity.comaacrjournals.org These positions are also located in a region that allows for chemical manipulation without disrupting the critical binding to the Top1-DNA complex. aacrjournals.org

Generally, the introduction of electron-withdrawing groups at positions C-9 and C-10 increases DNA topoisomerase I inhibition. cabidigitallibrary.orgwikipedia.org

C-9 Position: Adding an amino (-NH₂) or nitro (-NO₂) group at C-9 can increase potency. wikipedia.org For example, 9-aminothis compound (B1664879) showed promise due to improved lactone stability over CPT, though solubility issues remained a challenge. nih.gov

C-10 Position: Placing a hydroxyl (-OH) group at C-10 enhances the stability of the cleavable complex formed between the drug, Top1, and DNA. cabidigitallibrary.org This modification is a key feature of SN-38, the active metabolite of irinotecan. The combination of a C-7 ethyl group and a C-10 hydroxyl group in SN-38 results in a highly potent and stable compound. cabidigitallibrary.org

C-11 Position: Substitution at C-11 with a fluorine (-F) or cyano (-CN) group, especially in conjunction with a C-7 ethyl group, has been shown to enhance cytotoxicity. cabidigitallibrary.org A fluorine substituent at C-11 can increase cytotoxicity several-fold. nih.gov

Combined Modifications: Creating an additional ring between positions C-10 and C-11 by adding a methylenedioxy or ethylenedioxy group can lead to more water-soluble derivatives with increased potency. wikipedia.org These hexacyclic analogues, such as lurtotecan and exatecan (B1662903), have shown significant activity. wikipedia.org Exatecan, for instance, incorporates a six-membered ring over positions 7 and 9, is 10-methyl and 11-fluoro substituted, and is both water-soluble and more potent than topotecan. wikipedia.orgnih.gov

The following table summarizes the effects of various substitutions:

PositionSubstituentEffect on Activity/PropertiesExample Compound(s)
C-7Ethyl (-C₂H₅)Increased cytotoxicity, enhanced lactone stabilitySN-38
C-7Basic nitrogen-containing chainsIncreased water solubility, potent inhibitionBelotecan (CKD-602)
C-9Amino (-NH₂)Increased potency, improved lactone stability9-Aminothis compound
C-10Hydroxyl (-OH)Enhanced cleavable complex stabilityTopotecan, SN-38
C-11Fluoro (-F)Increased cytotoxicityExatecan
C-10 & C-11Methylenedioxy (-O-CH₂-O-)Increased water solubility and potencyLurtotecan

The structural integrity of the E-ring, which contains the α-hydroxy lactone and the C-20 chiral center, is paramount for the biological activity of this compound and its derivatives. cabidigitallibrary.orgnih.gov

The lactone moiety must be in its closed, ring form to be active. nih.gov This ring is susceptible to hydrolysis under physiological conditions (neutral or alkaline pH), opening to form an inactive carboxylate species. mhmedical.comwikipedia.org This open form not only lacks inhibitory activity but also binds to human serum albumin, further shifting the equilibrium away from the active lactone form. wikipedia.orgbionity.com Therefore, a key goal in derivative development is to enhance the stability of this lactone ring. mhmedical.com

The stereochemistry at the C-20 position is strictly required to be the (S)-configuration for activity. cabidigitallibrary.orgnih.gov The (R)-isomer is inactive, demonstrating a highly specific interaction with the Top1-DNA complex. nih.govbionity.com The importance of the 20(S)-hydroxyl group is twofold:

It forms a critical hydrogen bond with the Asp533 residue of the topoisomerase I enzyme, anchoring the drug in the active site. wikipedia.org

Any modification or removal of the 20-hydroxyl group, or replacement of the lactone with a lactam, leads to the inactivation of the compound. cabidigitallibrary.org Thus, preserving the 20(S)-hydroxylactone is a non-negotiable principle in the design of active this compound analogues.

Modifications at C-9, C-10, and C-11 Positions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of this compound, QSAR studies have been instrumental in understanding the chemical-biological interactions and guiding the design of new, more potent derivatives. cabidigitallibrary.orgnih.gov

These models have shown that the Top1 inhibitory activity of this compound analogues is primarily dependent on their hydrophobic and steric properties. nih.gov For instance, a QSAR study on a series of this compound derivatives revealed that hydrophobicity at the C-7 position is a key determinant of activity. nih.gov By developing pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for activity, researchers can screen virtual libraries of compounds before undertaking expensive and time-consuming synthesis. nih.gov A typical pharmacophore model for this compound analogues includes features like hydrogen bond acceptors and donors, a hydrophobic site, and aromatic rings. nih.gov

QSAR models are validated using both internal (cross-validation) and external testing to ensure their predictive power. nih.gov These validated models can then be used to predict the activity of novel, unsynthesized compounds. nih.gov For example, based on established QSAR models, several new this compound derivatives have been proposed as future synthetic targets with potentially high activity and favorable oral bioavailability profiles, as predicted by criteria such as Lipinski's rule of five. nih.gov Molecular docking and dynamics simulations further complement QSAR by providing insights into the specific binding interactions between the this compound derivatives and the Top1-DNA complex, helping to explain the observed structure-activity relationships. frontiersin.orgnih.gov

Prodrug Design and Conjugation Strategies for this compound

Despite the development of potent derivatives, the clinical application of this compound is often hampered by its poor water solubility and the instability of the active lactone ring. nih.gov To overcome these limitations, various prodrug and conjugation strategies have been developed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. thno.org

One of the most successful examples is irinotecan , a water-soluble prodrug that is enzymatically converted in the body to the highly active metabolite, SN-38. cabidigitallibrary.orggoogle.com This approach improves the drug's formulation and administration. google.com

Another strategy involves creating glucuronide prodrugs . creative-biolabs.com In this approach, glucuronic acid is linked to the this compound molecule. These prodrugs are designed to be more water-soluble and stable in the bloodstream. creative-biolabs.com They can be selectively activated at tumor sites by the enzyme β-glucuronidase, which is often present at higher levels in the tumor microenvironment, thereby concentrating the active drug where it is needed and reducing systemic toxicity. creative-biolabs.com

Conjugation to polymers is another effective strategy. Covalently binding this compound to water-soluble polymers like polyethylene (B3416737) glycol (PEG), poly(L-glutamic acid), or hyaluronic acid can significantly improve its pharmacokinetic profile. tandfonline.comgoogle.com These polymer-drug conjugates often exhibit:

Increased water solubility

Enhanced stability of the lactone ring

Longer circulation times

Potential for passive tumor targeting via the enhanced permeability and retention (EPR) effect

Antibody-drug conjugates (ADCs) represent a highly targeted approach. mdpi.com In an ADC, a potent cytotoxic payload, such as a this compound derivative, is attached via a chemical linker to a monoclonal antibody that specifically targets an antigen expressed on tumor cells. mdpi.comnih.gov This strategy aims to deliver the cytotoxic agent directly to the cancer cells, thereby maximizing efficacy while minimizing exposure and damage to healthy tissues. mdpi.com Two FDA-approved ADCs that utilize this compound derivatives are trastuzumab deruxtecan (B607063) and sacituzumab govitecan, demonstrating the clinical success of this approach. mdpi.comnih.gov

Finally, self-assembling prodrugs (SAPDs) are an innovative strategy where this compound molecules are conjugated to a hydrophilic segment, creating an amphiphilic molecule. thno.org These molecules can self-assemble into nanostructures in an aqueous environment, which can improve water solubility and cellular uptake while maintaining high potency. thno.org

V. Preclinical Investigation of Camptothecin and Its Analogs

In vitro Efficacy Studies in Cell Line Models

In vitro studies utilize a wide array of human cancer cell lines to investigate the cytotoxic and other anti-cancer effects of CPT and its analogs. These cell lines, representing various tumor types, are essential tools for initial screening and mechanistic studies.

Cytotoxicity and Proliferation Inhibition Assays

The primary measure of a potential anticancer agent's efficacy is its ability to kill cancer cells or inhibit their growth. Cytotoxicity and proliferation inhibition are commonly assessed using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability. texilajournal.com

Studies have demonstrated that CPT and its analogs exhibit potent cytotoxic activity against a broad spectrum of human tumor cell lines. acs.orgplos.orgnih.gov For instance, the camptothecin (B557342) analog NSC606985 has been shown to induce apoptosis in acute myeloid leukemia (AML) cells (NB4 and U937) and inhibit the proliferation of K562 leukemic cells at nanomolar concentrations. ashpublications.org Similarly, novel 20-substituted (20S)-10,11-methylenedioxy-camptothecin derivatives displayed superior cytotoxic activities in A549 lung cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range. mdpi.com

The cytotoxic effects of CPT are often concentration- and time-dependent. spandidos-publications.com For example, in the human leukemic cell line CCRF-CEM, higher concentrations of CPT led to a more significant induction of apoptosis. spandidos-publications.com The sensitivity to CPT can vary significantly between different cell lines. For example, in a study comparing two human leukemia cell lines, U-937 cells were found to be more resistant to 9-nitrothis compound (9NC) than HL-60 cells. amegroups.cn

Interactive Table: In vitro Cytotoxicity of this compound and its Analogs in Various Cancer Cell Lines

Compound Cell Line Cancer Type Assay Key Findings Reference
This compound (CPT) MDA-MB-231 Breast Cancer MTT Assay Time-dependent inhibition of cell growth. texilajournal.com
This compound (CPT) CCRF-CEM Leukemia XTT Assay Concentration-dependent growth inhibition. spandidos-publications.com
NSC606985 NB4, U937 Acute Myeloid Leukemia Not Specified Induction of apoptosis at nanomolar concentrations. ashpublications.org
14-Aminothis compound (3a) H460 Lung Cancer Cytotoxicity Assay Potency comparable to approved this compound analogs. acs.org
7-ethyl-14-aminothis compound (3b) H460 Lung Cancer Cytotoxicity Assay Potency comparable to approved this compound analogs. acs.org
(20S)-10,11-methylenedioxy-camptothecin derivative (12e) A549, NCI-H446 Lung Cancer Cytotoxicity Assay IC50 values in the nanomolar range. mdpi.com
9-Nitrothis compound (9NC) HL-60, U-937 Leukemia Growth Inhibition Assay U-937 cells were more resistant than HL-60 cells. amegroups.cn
Topotecan (B1662842) (TPT), SN-38, 9-aminothis compound (B1664879) CHRC5 (MDR) Chinese Hamster Ovary Cytotoxicity Assay Showed cross-resistance in multidrug-resistant cells. nih.gov

Cell Cycle Perturbation Analysis

Camptothecins exert their cytotoxic effects primarily by targeting the enzyme topoisomerase I, which is essential for DNA replication. This interference with DNA synthesis leads to disruptions in the normal progression of the cell cycle. spandidos-publications.comoup.com Flow cytometry is a key technique used to analyze these perturbations by measuring the DNA content of cells. nih.govaacrjournals.org

Treatment with CPT and its analogs typically results in an accumulation of cells in the S (synthesis) and G2/M (gap 2/mitosis) phases of the cell cycle. nih.govnih.gov This is because the DNA damage caused by the drugs triggers cell cycle checkpoints, which halt cell division to allow for DNA repair. For example, exposure of Jurkat T-cells to CPT led to a significant accumulation of cells in the G1 phase and a decrease in the G2/M phase. nih.gov Another study on DLD-1 cells treated with CPT showed an increased number of cells in the S and G2 phases. nih.gov

The specific phase of cell cycle arrest can vary depending on the cell line and the specific this compound analog used. For instance, the analog ST1481 caused S-phase arrest in U-87-MG glioblastoma cells, while it induced G2 arrest in GBM cells. aacrjournals.org Similarly, the analog CFS-1686 was found to cause cell cycle arrest at the intra-S phase in prostate cancer cells. plos.org In colon cancer cell lines, CPT treatment resulted in a G2 phase arrest. researchgate.net

Apoptosis Induction and Cell Death Pathway Characterization

The DNA damage induced by camptothecins ultimately leads to programmed cell death, or apoptosis. spandidos-publications.comoup.com This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis can be confirmed through various methods, including the observation of characteristic morphological changes like chromatin condensation and the use of assays like Annexin V staining, which identifies apoptotic cells. ashpublications.orgspandidos-publications.com

The apoptotic process triggered by CPT involves a cascade of molecular events. A key early event is the loss of mitochondrial transmembrane potential. ashpublications.org This is often followed by the activation of caspases, a family of proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase activated in response to CPT treatment. ashpublications.org

Interestingly, some studies suggest that CPT-induced apoptosis can occur through both caspase-dependent and independent pathways. ashpublications.org For example, the this compound analog NSC606985 was shown to induce apoptosis in leukemic cells through mechanisms involving the protein kinase Cδ (PKCδ), which acts upstream of mitochondrial events and caspase-3 activation. ashpublications.org Furthermore, CPT has been shown to induce apoptosis even in non-dividing neuronal cells, suggesting a mechanism independent of DNA synthesis that may be related to transcriptional activity. nih.govnih.gov

DNA Damage Assessment Techniques (e.g., γH2AX, Fast-Halo Assay)

The fundamental mechanism of action of camptothecins involves the induction of DNA damage. spandidos-publications.comoup.com Several techniques are employed to detect and quantify this damage. A widely used marker for DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX, termed γH2AX. plos.orgnih.govmdpi.com The formation of γH2AX foci at the sites of DNA damage can be visualized and quantified using immunofluorescence microscopy. plos.orgnih.gov

Studies have shown a direct correlation between CPT treatment and the appearance of γH2AX. plos.orgnih.gov For instance, in PC3 cells, γH2AX appeared after 2 hours of CPT treatment. plos.org The induction of γH2AX by CPT is often replication-dependent, occurring predominantly at sites of active DNA replication. nih.govnih.gov

Another technique used to assess DNA damage is the Fast-Halo Assay (FHA). nih.govresearchgate.net This single-cell gel electrophoresis method allows for the rapid detection of DNA strand breaks. nih.govmdpi.com In this assay, damaged DNA forms a "halo" around the nucleus, and the size of the halo is proportional to the extent of DNA damage. mdpi.com The FHA has been used to demonstrate the genotoxic effects of CPT in colon cancer cells. nih.govresearchgate.net The Comet assay is another similar technique used to quantify DNA strand breaks induced by CPT. spandidos-publications.com

Evaluation of Anti-Migratory and Anti-Invasive Properties

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Several in vitro assays are used to evaluate the anti-migratory and anti-invasive potential of cancer drugs. These include the wound healing or scratch test and the Boyden chamber assay. bibliotekanauki.pl

Studies have shown that CPT can inhibit the migration and invasion of various cancer cells. For example, CPT was found to inhibit the migration and clonogenic properties of hepatocellular carcinoma (HCC) cells (Huh7 and HepG2). bibliotekanauki.pl This effect was associated with the upregulation of miR-16, which in turn targets proteins involved in cell migration and invasion, such as MMP-2 and MMP-9. bibliotekanauki.pl Similarly, combinations of CPT with natural compounds like celastrol (B190767) and resveratrol (B1683913) have been shown to enhance the inhibition of colon cancer cell migration. nih.govnih.govmdpi.com Other natural compounds like curcumin (B1669340) and α-mangostin have also demonstrated anti-migratory and anti-invasive properties, sometimes through pathways involving Akt and NF-κB. iiarjournals.orgiiarjournals.orgfrontiersin.org

In vivo Efficacy Studies in Preclinical Animal Models

Numerous studies have demonstrated the in vivo antitumor activity of various this compound derivatives. For example, the this compound-polymer conjugate IT-101 showed significant antitumor effects in mice with various subcutaneous xenografts, including colorectal, lung, pancreatic, and breast cancers. aacrjournals.org In some models, such as H1299 non-small-cell lung cancer, IT-101 led to complete tumor regression. aacrjournals.org Importantly, IT-101 was effective in tumors resistant to the clinically used this compound analog irinotecan (B1672180). aacrjournals.org

Similarly, the combination of this compound analogs like irinotecan (CPT-11) and 9-aminothis compound (9-AC) with cisplatin (B142131) showed profound tumoricidal efficacy in a human bladder cancer xenograft model, leading to a significant increase in survival. auajournals.org The analog 7-ethyl-14-aminothis compound (3b) demonstrated superior efficacy compared to topotecan in ectopic xenograft models of H460, HT29, and PC-3 cancers when administered orally. acs.org Another analog, ST1481, also showed a broad pattern of antitumor activity in a large panel of human tumor xenografts. aacrjournals.org

The development of novel formulations and derivatives continues to improve the in vivo performance of camptothecins. For instance, 9-nitrothis compound (9-NC) showed an increased half-life and bioavailability in mice compared to 9-AC. nih.gov The conjugate IT-101 also demonstrated prolonged release kinetics and significantly inhibited tumor DNA topoisomerase I activity in lymphoma xenograft models, leading to prolonged survival compared to CPT-11. nih.gov

Interactive Table: In vivo Efficacy of this compound Analogs in Preclinical Animal Models

Compound/Combination Animal Model Tumor Type Key Findings Reference
IT-101 Mouse Xenograft Colorectal, Lung, Pancreatic, Breast Cancer Significant antitumor effect; complete regression in H1299 tumors. aacrjournals.org
CPT-11 + Cisplatin Nude Mouse Xenograft Bladder Cancer (TCC) >95% tumor inhibition; 400% increase in median survival. auajournals.org
9-AC + Cisplatin Nude Mouse Xenograft Bladder Cancer (TCC) >95% tumor inhibition; significant survival benefit. auajournals.org
7-ethyl-14-aminothis compound (3b) Ectopic Xenograft H460, HT29, PC-3 Cancers Significantly better efficacy than topotecan. acs.org
IT-101 SCID Mouse Xenograft Human Lymphoma Prolonged survival compared to CPT-11. nih.gov
9-Nitrothis compound (9NC) Nude Mouse Xenograft Various Human Carcinomas Significant antitumor activity. amegroups.cn
Topotecan SCID Mouse Xenograft B-lineage Acute Lymphoblastic Leukemia 57% survival rate at 175 days vs. 40 days for control. nih.gov

Orthotopic and Subcutaneous Xenograft Models

Preclinical assessment of CPT and its analogs heavily relies on xenograft models, where human tumor cells are implanted into immunodeficient mice. The two most common types of xenograft models used are subcutaneous and orthotopic.

Subcutaneous xenograft models involve the injection of tumor cells under the skin of the mouse. lidebiotech.com This method is widely used due to its simplicity, ease of tumor measurement, and accessibility for monitoring tumor growth. lidebiotech.com However, a significant limitation of subcutaneous models is that the tumor microenvironment does not fully replicate that of the organ where the cancer naturally originates, which can affect tumor behavior and response to therapy. lidebiotech.comnih.gov

Orthotopic xenograft models , in contrast, involve implanting tumor cells into the corresponding organ of origin in the mouse (e.g., human bladder cancer cells into the mouse bladder). lidebiotech.comiiarjournals.org These models are considered more clinically relevant as they more accurately mimic the natural tumor microenvironment, which can influence tumor growth, metastasis, and response to therapeutic agents. lidebiotech.comiiarjournals.orgaging-us.com For instance, orthotopic models of bladder cancer have been shown to metastasize, a feature often absent in subcutaneous models. iiarjournals.org The development of these models can be more complex, sometimes requiring surgical implantation of intact tumor tissue, a technique known as surgical orthotopic implantation (SOI). iiarjournals.org

The choice between subcutaneous and orthotopic models depends on the specific research question. While subcutaneous models are valuable for initial screening and assessing general antitumor activity, orthotopic models provide a more accurate platform for studying disease progression and evaluating the efficacy of agents like CPT and its analogs in a more physiologically relevant setting. lidebiotech.comiiarjournals.org

Assessment of Tumor Growth Inhibition

A primary endpoint in preclinical studies with CPT analogs is the assessment of their ability to inhibit tumor growth in xenograft models. This is typically measured by monitoring tumor volume over time in treated versus control groups.

Numerous studies have demonstrated the potent tumor growth inhibition of various CPT analogs in different cancer models. For example, a conjugate of a CPT analog, R462-CPT2, showed a dose-dependent inhibition of tumor growth in a LoVo colorectal cancer xenograft model. biorxiv.orgbiorxiv.org At specific concentrations, this conjugate resulted in significant average inhibition of tumor growth, with some instances of tumor size reduction. biorxiv.orgbiorxiv.org Similarly, another CPT analog, T-0128, a carboxymethyl dextran (B179266) conjugate, exhibited strong antitumor activity, achieving complete tumor inhibition in five out of six mice in an MX-1 mammary tumor model at a specific dose. aacrjournals.org This conjugate also demonstrated significant efficacy in tumor xenografts that were highly refractory to other CPT analogs like CPT-11. aacrjournals.org

The lipophilic CPT analog, gimatecan, has also shown high effectiveness in a large panel of subcutaneous human tumor xenografts. iiarjournals.org Furthermore, hydrophilic CPT analogs with hydrogen-bonding groups have demonstrated excellent and persistent activity in inhibiting tumor growth in HT-29 colon cancer and MiaPaCa-2 pancreatic cancer xenograft models. aacrjournals.org

The nanoparticle-drug conjugate CRLX101, which contains this compound, has been shown to decrease the viability of U87 MG glioma cells and inhibit tumor angiogenesis, contributing to its antitumor effects. oncotarget.com

These findings highlight the diverse strategies being employed to enhance the tumor growth inhibitory effects of this compound through the development of novel analogs and delivery systems. The data from these preclinical models are crucial for selecting the most promising candidates for further clinical development.

Survival Analysis in Disease Models

Similarly, the this compound-polymer conjugate IT-101 significantly prolonged the survival of animals with both subcutaneous and disseminated human lymphoma xenografts when compared to CPT-11. nih.gov In a preclinical model of advanced bladder cancer, the combination of CPT analogs with cisplatin led to a 400% increase in median survival, with none of the combination-treated animals having died by the time all control animals had succumbed to the disease. auajournals.org

Furthermore, the nanoparticle-drug conjugate CRLX101 has been shown to prolong the survival rate of mice with intracranial gliomas. oncotarget.com This effect is attributed to the induction of apoptosis in brain tumor tissues and the inhibition of angiogenesis. oncotarget.com

These survival studies underscore the potential of CPT analogs to not only control tumor growth but also to extend lifespan in preclinical disease models, providing a strong rationale for their clinical investigation.

Preclinical Combination Therapy Strategies

To enhance the therapeutic efficacy of camptothecins and overcome potential resistance mechanisms, preclinical studies have extensively explored their use in combination with other anticancer agents. tandfonline.com

Synergistic Interactions with Other Cytotoxic Agents

Combining CPT analogs with other cytotoxic drugs that have different mechanisms of action is a common strategy to achieve synergistic antitumor effects.

A notable example is the combination of CPT analogs with cisplatin. In a preclinical model of advanced transitional cell carcinoma, the combination of either irinotecan (CPT-11) or 9-aminothis compound (9-AC) with cisplatin resulted in maximal tumor inhibition of over 95%. auajournals.org This combination was significantly more effective than single-agent therapy and led to a substantial increase in median survival. auajournals.org The rationale for this combination lies in the distinct mechanisms of action of the two drug classes: camptothecins target topoisomerase I, while cisplatin induces interstrand DNA cross-links. auajournals.org

Preclinical studies have also laid the groundwork for combining camptothecins with other classes of cytotoxic agents, leading to early clinical trials. nih.gov The development of such combination regimens is often based on the principle of combining agents with single-agent activity and non-overlapping toxicities. auajournals.org

Combination with Targeted Molecular Therapies

The advent of targeted molecular therapies has opened new avenues for combination strategies with camptothecins. These therapies are designed to interfere with specific molecules involved in cancer cell growth and survival.

In silico studies have suggested that this compound has a strong binding affinity for HER2 (human epidermal growth factor receptor 2), a key receptor in some breast cancers. mdpi.com This suggests a potential for combining this compound with HER2-targeted therapies. mdpi.com While this compound's primary target is topoisomerase I, its interaction with other cancer-related targets could be exploited for therapeutic benefit. mdpi.com

Furthermore, preclinical models have shown that combining PARP inhibitors with camptothecins can be highly synergistic. bcan.org However, translating this synergy to the clinic has been challenging due to enhanced toxicity. bcan.org To address this, novel formulations like the nanoparticle drug conjugate EP0057 (formerly CRLX101) are being investigated in combination with PARP inhibitors like olaparib (B1684210) to potentially improve the therapeutic window. bcan.org

The combination of topotecan, a CPT analog, with the oral erlotinib, a targeted therapy, has also been explored in clinical trials for refractory solid tumors, building on preclinical rationale. mdpi.com

Combinatorial Approaches with Immunotherapies

Combining camptothecins with immunotherapies is an emerging and promising strategy. The rationale is that chemotherapy-induced tumor cell death can release tumor antigens, thereby stimulating an anti-tumor immune response that can be enhanced by immunotherapy.

Preclinical models have demonstrated that certain this compound-containing nanoparticle-drug conjugates can act synergistically with immunotherapy agents. researchgate.net For example, CRLX101 has shown promise in this regard. researchgate.net

The combination of camptothecins with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, is an area of active investigation. bmj.com While many clinical trials of novel combination immunotherapies have proceeded with limited direct preclinical evidence for the specific drug combination, the underlying biological rationale is often strong. bmj.com

Furthermore, some CPT analogs are being explored in combination with other immunotherapeutic approaches, such as CAR-T cell therapy, in preclinical settings for aggressive cancers like triple-negative breast cancer. mdpi.com For instance, nanoparticle-based delivery systems co-loading a photosensitizer and this compound have been shown to induce potent phototherapeutic damage, leading to the suppression of metastatic tumors in a TNBC model. mdpi.com

These combinatorial approaches with immunotherapies hold the potential to broaden the clinical utility of camptothecins and improve outcomes for cancer patients. mdpi.com

Preclinical Radiosensitization Studies

The capacity of this compound and its derivatives to enhance the cytotoxic effects of ionizing radiation has been a significant area of preclinical research. cancernetwork.comiiarjournals.org These compounds, by targeting the nuclear enzyme topoisomerase I (Top1), can convert radiation-induced single-strand DNA breaks into lethal double-strand breaks, thereby sensitizing cancer cells to radiotherapy. cancernetwork.comiiarjournals.org Preclinical studies, both in vitro and in vivo, have consistently demonstrated the radiosensitizing properties of various this compound analogs, including topotecan, irinotecan, and several novel derivatives. iiarjournals.orgiiarjournals.org

The mechanism of this sensitization is linked to the drug's primary action of stabilizing the Top1-DNA cleavage complex. iiarjournals.orgiiarjournals.org When an advancing DNA replication fork collides with this complex, irreversible double-strand breaks occur. cancernetwork.com This process is particularly effective in the S-phase of the cell cycle. cancernetwork.com Furthermore, some evidence suggests that camptothecins may inhibit the repair of sublethal radiation damage. nih.gov The radiosensitizing effect is often schedule-dependent, with greater enhancement observed when the drug is administered before or concurrently with radiation. cancernetwork.comsnmjournals.orgcapes.gov.br

A substantial body of evidence from cultured cell lines has established the radiosensitizing potential of this compound analogs across various cancer types. Studies have shown that exposure to these drugs can significantly increase the cell-killing effects of radiation, often measured as a Sensitizer Enhancement Ratio (SER).

For instance, the novel analog TLC388 demonstrated a significant ability to enhance radiation effects in H23 human non-small cell lung cancer (NSCLC) cells. iiarjournals.org The combination of TLC388 and radiation led to a marked increase in both apoptotic and necrotic cell death, yielding an SER of 1.91. iiarjournals.org A key finding was the significant increase in γ-H2AX foci, a marker for DNA double-strand breaks (DSBs), in mitotic cells treated with both TLC388 and low-dose radiation compared to either treatment alone. iiarjournals.org

Another novel silatecan, DB-67, exhibited potent radiosensitization in human glioma cells (D54-MG and T-98G) at concentrations 10-fold lower than the parent compound, this compound. aacrjournals.org The radiosensitizing effect of DB-67 was shown to be mediated by Top1, as its activity was substantially reduced in a Top1-mutant cell line (DC3F/C-10). aacrjournals.org Similarly, this compound itself was found to enhance radiation cytotoxicity in Chinese hamster DC3F cells in a schedule-dependent manner, with an SER of 1.45, an effect that was diminished in the resistant DC3F/C-10 mutant line. capes.gov.br

The orally active analog RFS-2000 (9-nitrothis compound) also showed significant radiation enhancement in H460 human lung carcinoma cells. nih.gov The dose enhancement ratio (DER) increased with higher concentrations of the drug, reaching 2.0. nih.gov The mechanism appeared to involve the inhibition of sublethal damage recovery. nih.gov

Interactive Table: In Vitro Radiosensitization by this compound Analogs

This compound Analog Cell Line(s) Key Findings Sensitizer Enhancement Ratio (SER) / Dose Enhancement Ratio (DER)
TLC388 H23 (Human NSCLC) Significantly increased apoptosis and necrosis; enhanced formation of γ-H2AX foci in mitotic cells. iiarjournals.org SER: 1.91 iiarjournals.org
DB-67 D54-MG, T-98G (Human Glioma) Potent radiosensitization at concentrations 10-fold lower than this compound; obliterated the "shoulder" of the radiation survival curve. aacrjournals.org Not explicitly stated, but potent activity reported. aacrjournals.org
DB-67 DC3F/C-10 (TOP1 Mutant) Significantly reduced radiosensitization activity compared to parental DC3F cells. aacrjournals.org SER: 1.2 (at higher concentration) aacrjournals.org
This compound DC3F (Chinese Hamster) Schedule-dependent enhancement of radiation cytotoxicity. capes.gov.br SER: 1.45 capes.gov.br
RFS-2000 H460 (Human Lung Carcinoma) Dose-dependent radiation enhancement; inhibited sublethal damage recovery. nih.gov DER: 1.22 - 2.0 nih.gov
Topotecan Murine Fibrosarcoma Demonstrated radiation-sensitizing properties in both log and plateau phase cultures. cancernetwork.com Not specified. cancernetwork.com
Irinotecan (SN-38) Human Lung Tumor The active metabolite SN-38 induced cell cycle changes, contributing to radiosensitization. cancernetwork.com Not specified. cancernetwork.com
TOP-0618 PANC-1, MIAPaCa-2 (Pancreatic) Enhanced radiosensitivity in aggressive pancreatic cancer cell lines. bioengineer.org SER: 1.14 (PANC-1), 1.65 (MIAPaCa-2) bioengineer.org

The radiosensitizing effects of this compound analogs have also been confirmed in preclinical animal models, primarily using human tumor xenografts in mice. These studies provide crucial evidence of enhanced tumor control when combining the drugs with radiation.

Topotecan has demonstrated radiosensitizing properties in murine fibrosarcomas in vivo. cancernetwork.com In a study combining topotecan with radioimmunotherapy (RIT) in a human mammary carcinoma xenograft model (MX-1), the combination therapy substantially reduced the growth of established tumors and led to complete tumor regressions in a significant portion of the animals. aacrjournals.orgresearchgate.net

Irinotecan has also been shown to be a potent radiosensitizing agent in human lung tumor xenografts. cancernetwork.com The combination of irinotecan with a single dose of radiation resulted in significant tumor growth delay compared to either treatment alone. cancernetwork.com

The orally administered analog RFS-2000 was evaluated in nude mice bearing H460 human lung cancer xenografts. nih.gov When combined with a fractionated radiotherapy schedule, RFS-2000 significantly enhanced the radiation effect, resulting in a notable tumor growth delay. nih.gov This in vivo study produced an enhancement factor (EF) of 1.64, corroborating the in vitro findings. nih.gov

Interactive Table: In Vivo Radiosensitization by this compound Analogs

This compound Analog Animal/Tumor Model Key Findings Enhancement Factor (EF)
Topotecan Murine Fibrosarcoma Demonstrated radiation-sensitizing properties. cancernetwork.com Not specified.
Topotecan Nude Mice with MX-1 Human Breast Cancer Xenografts Combined with radioimmunotherapy, caused complete tumor regressions and prolonged tumor-free survival. aacrjournals.orgresearchgate.net Not applicable.
Irinotecan Human Lung Tumor Xenografts Combination with radiation showed potent radiosensitizing activity and tumor growth delay. cancernetwork.com Not specified.
RFS-2000 Nude Mice with H460 Human Lung Cancer Xenografts Enhanced the effects of fractionated radiotherapy, leading to significant tumor growth delay. nih.gov EF: 1.64 nih.gov

Vi. Mechanisms of Camptothecin Drug Resistance

Characterization of De Novo and Acquired Resistance Phenomena

Drug resistance to camptothecins can be broadly categorized as either de novo or acquired. researchgate.netresearchgate.net De novo resistance refers to the inherent insensitivity of some tumors to CPT-based therapies from the outset of treatment. researchgate.netiomcworld.com This intrinsic resistance is a complex phenomenon, likely influenced by a combination of pharmacological and tumor-specific factors. researchgate.netnih.gov

In contrast, acquired resistance develops in tumors that were initially sensitive to camptothecins. researchgate.netmdpi.com This type of resistance emerges over time due to the selective pressure of the drug, leading to the survival and proliferation of cancer cells that have developed mechanisms to withstand the cytotoxic effects of the treatment. aacrjournals.org Experimental models using both yeast and mammalian cell cultures have been instrumental in elucidating the molecular basis of both de novo and acquired resistance to camptothecins. researchgate.netnih.goveurekaselect.comnih.gov

Cellular and Molecular Mechanisms of Resistance

The mechanisms underlying CPT resistance are multifaceted and can be broadly grouped into three main categories: (i) decreased intracellular accumulation of the drug, (ii) modifications of the drug's target, Top1, and (iii) alterations in the cellular pathways that respond to the formation of the CPT-Top1-DNA ternary complex. researchgate.netnih.goveurekaselect.comnih.gov

A key mechanism of resistance to camptothecins involves the reduced accumulation of the drug within cancer cells. researchgate.netnih.goveurekaselect.com This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that actively efflux a wide range of substrates, including various anticancer drugs, from the cell. nih.govfrontiersin.org

Several ABC transporters have been implicated in CPT resistance. Notably, the breast cancer resistance protein (BCRP), also known as ABCG2, has been shown to confer resistance to CPT derivatives like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). frontiersin.orgcancernetwork.comdovepress.comaacrjournals.org Overexpression of BCRP leads to increased drug efflux, thereby lowering the intracellular concentration of the active compound and diminishing its cytotoxic effect. aacrjournals.org While P-glycoprotein (P-gp/MDR1/ABCB1) is a major player in multidrug resistance, its role in CPT resistance appears to be more limited, with some studies showing it can transport topotecan but not the parent compound, camptothecin (B557342). aacrjournals.orgnih.gov Multidrug resistance-associated protein 1 (MRP1/ABCC1) is another ABC transporter that can contribute to drug resistance, though its specific role in CPT efflux is less defined than that of BCRP. frontiersin.orgrsc.org

The table below summarizes the key ABC transporters involved in this compound resistance and their substrates.

TransporterGeneThis compound SubstratesReference
Breast Cancer Resistance Protein (BCRP)ABCG2Topotecan, SN-38 frontiersin.orgcancernetwork.comdovepress.comaacrjournals.org
P-glycoprotein (P-gp)ABCB1 (MDR1)Topotecan aacrjournals.orgnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Implicated, but less defined frontiersin.orgrsc.org

As the direct molecular target of camptothecins, alterations in topoisomerase I (Top1) represent a significant mechanism of drug resistance. researchgate.netnih.goveurekaselect.comoncotarget.com These alterations can manifest as structural mutations, changes in the enzyme's expression level, or modifications to its subcellular localization.

Point mutations in the TOP1 gene can lead to the production of a modified Top1 enzyme that is less susceptible to the inhibitory effects of camptothecins. nih.govpnas.org These mutations often occur in regions of the enzyme that are critical for its interaction with CPT, thereby preventing the drug from stabilizing the Top1-DNA cleavage complex. pnas.orgnih.gov While a variety of mutations have been identified in CPT-resistant cell lines, some have been found to confer high levels of resistance. aacrjournals.org For example, mutations at specific amino acid residues, such as Gly365, Gln421, and Gly717, have been identified in highly this compound-resistant colon cancer cell sublines. spandidos-publications.com Similarly, a single amino acid change, E418K, has been shown to be responsible for CPT resistance in a human nasopharyngeal carcinoma cell line. aacrjournals.orgnih.gov Interestingly, some mutations found in CPT-resistant human cancer cells, such as the substitution at position 722, are identical to those found in CPT-producing plants, suggesting a co-evolutionary mechanism of self-resistance. pnas.orgnih.gov

The following table highlights some of the key Top1 mutations associated with this compound resistance.

Cell Line/OrganismMutationConsequenceReference
Human Colon CancerGly365Ser, Gln421Arg, Gly717ArgHigh-level this compound resistance spandidos-publications.com
Human Nasopharyngeal CarcinomaE418KThis compound resistance aacrjournals.orgnih.gov
Human Prostate CancerR364HThis compound resistance researchgate.net
CPT-producing plants (Camptotheca acuminata, Ophiorrhiza pumila)Asn421Lys, Leu530Ile, Asn722SerSelf-resistance to this compound pnas.orgnih.gov

It is important to note that while numerous resistance-conferring mutations have been identified in laboratory settings, their clinical relevance is still being fully elucidated, with some studies finding no such mutations in patient tumor samples. cancernetwork.comoncotarget.com

The proper localization of Top1 within the nucleus is essential for its function and for its interaction with camptothecins. Changes in the subcellular distribution of Top1 can therefore contribute to drug resistance. researchgate.netnih.gov It has been observed that upon exposure to CPT, Top1 can move from the nucleolus to the cytoplasm. researchgate.net This translocation would reduce the interaction between Top1 and nuclear DNA, thereby decreasing the formation of drug-induced DNA damage and leading to resistance. researchgate.net This mechanism of resistance, involving a change from a nucleolar to a more diffuse nuclear localization, has also been observed in yeast. nih.gov The process of ubiquitination, which marks proteins for degradation, has also been implicated in the mislocalization and downregulation of Top1 in response to CPT treatment. cancernetwork.com

Altered Expression Levels of Topoisomerase I

Dysregulation of Cellular Response to Topoisomerase I-DNA Cleavage Complex Formation

The formation of stable Topoisomerase I-DNA cleavage complexes (TOP1-cc) by this compound is a critical DNA damage signal that should ideally trigger cell cycle arrest or programmed cell death (apoptosis). However, cancer cells can develop resistance by altering these downstream cellular responses.

Key among these alterations is the dysregulation of cell cycle checkpoints. The ATR/Chk1 and ATM/Chk2 pathways are crucial for sensing DNA damage and halting the cell cycle to allow for repair. iiarjournals.org In some resistant cells, the S-phase checkpoint response, which is heavily reliant on the ATR/Chk1 pathway, is altered. iiarjournals.org For instance, a reduced G2 delay after CPT treatment has been observed in resistant breast cancer cells, suggesting a compromised checkpoint allows cells to proceed through the cell cycle despite DNA damage. nih.gov Furthermore, studies have indicated that hypersensitivity to CPT derivatives like SN-38 is linked to the downregulation of Chk1, highlighting its importance in the cellular response. iiarjournals.org

Cancer cells can also evade CPT-induced death by modifying apoptotic pathways. iiarjournals.org A primary mechanism is the activation of anti-apoptotic factors like NF-κB, which can be triggered by the DNA double-strand breaks created during S-phase in response to CPT. iiarjournals.org Inhibition of NF-κB has been shown to enhance CPT-induced apoptosis, confirming its role in resistance. iiarjournals.org Additionally, the balance of Bcl-2 family proteins, which regulate the intrinsic apoptotic pathway, is often skewed. Overexpression of anti-apoptotic proteins like Bcl-2 has been observed in CPT-refractory gastric cancer cell lines. bvsalud.org Similarly, resistance can be associated with changes in the Akt/PKB signaling pathway, an anti-apoptotic cascade. nih.gov Functional studies using inhibitors of the Akt pathway have provided support for its involvement in apoptosis resistance. nih.gov In resistant glioblastoma cells, CPT can still induce apoptosis by activating the p53 pathway, leading to a decrease in downstream targets like Bcl-xL, thereby overcoming some resistance mechanisms. iiarjournals.org

Role of Enhanced DNA Repair Pathways in Resistance

Once this compound stabilizes the TOP1-cc, the cell's DNA repair machinery is activated to resolve these lesions. Enhanced efficiency of these repair pathways is a major contributor to CPT resistance. nih.govsmj.org.sa

A critical repair enzyme is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), which specifically hydrolyzes the 3'-phosphotyrosyl bond linking TOP1 to the DNA, thereby removing the protein adduct and initiating repair. plos.orgmdpi.com Overexpression of TDP1 protects cells from CPT by efficiently repairing the drug-induced lesions. mdpi.com Conversely, cells with reduced TDP1 activity are hypersensitive to this compound. mdpi.comoup.com While TDP1 is the primary enzyme for this repair, another enzyme, Tyrosyl-DNA Phosphodiesterase 2 (TDP2), can also contribute to the repair of TOP1-mediated DNA damage, particularly in the absence of TDP1. oup.comfrontiersin.org TDP2, which primarily repairs TOP2-DNA adducts, possesses a weak 3'-TDP activity that can compensate for the loss of TDP1. oup.comresearchgate.net

Other DNA repair pathways are also implicated. The collision of a replication fork with a TOP1-cc converts the single-strand break into a more lethal double-strand break (DSB). iiarjournals.orgspandidos-publications.com These DSBs are primarily repaired through homologous recombination (HR) and non-homologous end joining (NHEJ). iiarjournals.orgmdpi.commdpi.com The MRE11, Rad50, and Nbs1 complex is recruited to these breaks, initiating the repair process. iiarjournals.org Enhanced capacity of these pathways, particularly HR, can confer resistance. oncotarget.com For example, the Werner syndrome protein (WRN), a RecQ helicase involved in various DNA repair processes, is thought to contribute to CPT resistance by boosting DNA repair capabilities. oncotarget.com Alterations in mismatch repair (MMR) pathways have also been shown to affect cellular response to CPT-induced damage. iiarjournals.org

Contribution of Cancer Stem Cells to Resistance

Cancer stem cells (CSCs), a small subpopulation within tumors, are believed to be a root cause of therapy resistance, tumor recurrence, and metastasis. researchgate.netplos.orgmdpi.com These cells possess several intrinsic characteristics that make them less susceptible to chemotherapeutic agents like this compound. mdpi.com

CSCs are often in a relatively quiescent or slow-cycling state, making them less vulnerable to drugs like CPT that are most effective against rapidly dividing, S-phase cells. spandidos-publications.complos.org They also exhibit high expression levels of multi-drug resistance transporter proteins, such as ABCB1 (MDR1), which actively pump drugs out of the cell, reducing intracellular accumulation. plos.orgoup.com Furthermore, CSCs are often equipped with an enhanced DNA damage response and repair capacity. plos.orgmdpi.com

Specific to this compound, studies on colorectal cancer cell lines have identified a CSC-like fraction marked by the CD44+ protein. plos.orgnih.gov These CD44+ cells were found to be less sensitive to this compound. plos.orgnih.gov This resistance was correlated with reduced activity and drug-insensitivity of Topoisomerase I, which was linked to a different phosphorylation state of the enzyme compared to the more sensitive CD44- cells. plos.orgnih.gov In gastric cancer, residual cells resistant to treatments, including the CPT analog SN38, are enriched in the CSC marker ALDH1A3. mdpi.com

Impact of MicroRNA (miRNA) Deregulation on Resistance

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.govbilkent.edu.tr Their dysregulation is increasingly recognized as a significant factor in cancer development and drug resistance. eurekaselect.comnih.govnih.gov By altering the expression of multiple target genes, miRNAs can influence various resistance mechanisms, including drug efflux, apoptosis, and DNA repair. nih.gov

Several studies have linked specific miRNA expression patterns to this compound resistance. researchgate.net For example, miR-15a and miR-16 have been shown to enhance the chemosensitivity of cells to this compound by inducing autophagy. nih.gov In another instance, miR-506 was identified as a miRNA involved in regulating the response to this compound in colon cancer. bilkent.edu.tr The deregulation of miRNAs can affect the expression of key proteins involved in the drug response pathway. For instance, miRNAs can modulate the expression of ABC transporters, thereby affecting drug efflux and contributing to multidrug resistance profiles that include this compound derivatives. nih.gov The complex regulatory networks controlled by miRNAs mean they can simultaneously impact multiple pathways, making them powerful modulators of a cell's sensitivity or resistance to CPT. nih.gov

Strategies for Overcoming this compound Resistance (Preclinical/Theoretical)

Overcoming the clinical challenge of this compound resistance requires innovative strategies. aacrjournals.org Research has focused on two main preclinical and theoretical approaches: rationally designing new drug analogs that can circumvent resistance mechanisms and combining camptothecins with other agents that can re-sensitize resistant cells. nih.gov

Rational Design of Resistance-Modulating Analogs

A primary strategy to combat resistance is the rational design of new this compound analogs. This approach aims to create molecules that overcome specific limitations of existing drugs, such as instability of the active lactone ring, reversibility of the TOP1-cc, and susceptibility to efflux by ABC transporters. nih.govacs.org

One successful avenue has been the development of 7-substituted camptothecins, Silatecans, and Homocamptothecins, which have shown promise in preclinical development. acs.org For example, the novel analog FL118 was designed to be insensitive to the drug efflux pump ABCG2, a common mechanism of resistance to irinotecan (B1672180) and topotecan. d-nb.info FL118 demonstrated the ability to bypass ABCG2-mediated resistance in cancer models. d-nb.info Another approach involves conjugating this compound to other molecules to improve its properties. Peptide-camptothecin conjugates have been synthesized to enhance water solubility and selectivity for cancer cells. researchgate.net One such conjugate, Kb-CC07, was able to effectively penetrate cancer cell membranes and deliver a higher concentration of CPT, thereby overcoming resistance mediated by efflux pumps on the tumor surface. researchgate.net Other modifications, such as creating PEGylated nanoparticles of CPT analogs, aim to enhance pharmacological selectivity and favorably alter the drug's distribution in the body to overcome resistance. frontiersin.orgresearchgate.net

Combination with Resistance-Reversing Agents

Combining camptothecins with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance. These combination therapies often work by targeting pathways that cancer cells use to survive CPT-induced DNA damage.

A key approach is to combine CPTs with inhibitors of the DNA damage response (DDR). For instance, since CPTs induce single-strand breaks that are repaired by pathways involving PARP1, combining CPTs with PARP inhibitors like olaparib (B1684210) has shown synergistic effects, leading to increased DNA damage and cell death. smj.org.samdpi.com Similarly, inhibitors of the ATR checkpoint kinase, such as ceralasertib, have been shown to overcome resistance to TOP1 inhibitors in cancer cells that lack the protein SLFN11. aacrjournals.org The combination of exatecan (B1662903) (a CPT derivative) with ceralasertib showed synergistic cytotoxicity. aacrjournals.org

Natural compounds are also being explored as resistance-reversing agents. Oleanolic acid, when used with CPT, was found to shift the DNA repair process from the high-fidelity homologous recombination pathway to the more error-prone and mutagenic single-strand annealing pathway, thereby increasing CPT's cytotoxicity. mdpi.com Other natural compounds like celastrol (B190767) and resveratrol (B1683913) have been shown to have genotoxic effects on their own and can improve the anti-migratory effects of this compound in colon cancer stem-like cells. mdpi.com Curcumin (B1669340) has also been noted to increase the sensitivity of glioma cells to CPT by downregulating anti-apoptotic proteins. ijbs.com Additionally, the drug niclosamide, when combined with this compound, has been shown to enhance the anticancer effect in glioblastoma cells. oncotarget.com

Development of Novel Molecular Interventions

The emergence of drug resistance to this compound (CPT) and its derivatives has necessitated the development of innovative molecular strategies to restore or enhance therapeutic efficacy. Research efforts are concentrated on several key areas, including the synthesis of novel CPT analogs, the implementation of combination therapies, and the design of advanced drug delivery systems to overcome resistance mechanisms.

Novel this compound Analogs

A primary strategy to combat resistance involves the chemical modification of the this compound backbone to create new analogs with improved pharmacological properties. The goal is to design compounds that can evade known resistance mechanisms, such as efflux by ATP-binding cassette (ABC) transporters or reduced sensitivity due to Topoisomerase I (Top1) mutations.

One of the most promising novel analogs is FL118 . nih.gove-century.us This compound has demonstrated the ability to overcome resistance to the clinically used drugs irinotecan and topotecan. nih.govroswellpark.org A key feature of FL118 is that it is not a substrate for the major drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are frequently overexpressed in resistant tumors and are responsible for reducing intracellular drug accumulation. nih.govroswellpark.orgd-nb.info Pharmacokinetic studies have shown that while FL118 is cleared rapidly from circulation, it accumulates effectively in tumors. nih.gove-century.us Furthermore, FL118 has been shown to be significantly more potent than topotecan in inhibiting the expression of anti-apoptotic proteins such as survivin and Mcl-1. nih.gov

Another class of novel analogs includes the silatecans , which are silicon-containing camptothecins. researchgate.net Compounds like DB-67 (also known as AR-67) have enhanced lipophilicity, which can alter their interaction with cellular membranes and transport proteins, potentially leading to superior antitumor activity compared to their carbon-based counterparts. researchgate.net

Researchers have also synthesized other derivatives, such as 7-acyl camptothecins, which have shown significant cytotoxicity against various tumor cell lines, in some cases exceeding the potency of irinotecan. researchgate.net The development of these new molecules aims to create therapies that can bypass the common resistance pathways that limit the effectiveness of current CPT-based treatments. springermedizin.deacs.org

Combination Therapies

Combining camptothecins with other therapeutic agents is a widely explored strategy to counteract resistance. tandfonline.com This approach can create synergistic effects by targeting multiple cellular pathways simultaneously.

Targeting DNA Damage Response (DDR): Cancer cells can survive the DNA damage induced by camptothecins by activating DNA repair pathways. pib.gov.in A novel approach involves the co-administration of CPTs with inhibitors of key DNA repair enzymes. For instance, research has highlighted the role of Tyrosyl-DNA phosphodiesterase 1 (TDP1) in repairing Top1-mediated DNA damage. The activity of TDP1 is enhanced by Cyclin-dependent kinase 1 (CDK1). Therefore, using CDK1 inhibitors (e.g., avotaciclib, alvocidib) in combination with Top1 inhibitors can disrupt this repair mechanism, leading to increased cancer cell death. pib.gov.in

Inhibiting Apoptosis Evasion: Resistance can also arise from the overexpression of inhibitor of apoptosis proteins (IAPs), which block programmed cell death. frontiersin.orgnih.gov Combining CPTs with IAP inhibitors (such as DEBIO 1143, Birinapant, and SM-164) or SMAC mimetics is being investigated to resensitize cancer cells to apoptosis. frontiersin.orgnih.gov

Combination with Other Chemotherapeutics and Natural Compounds: Co-delivery of this compound with other cytotoxic drugs, like doxorubicin (B1662922) (a Topoisomerase II inhibitor), has been shown to produce synergistic effects. cancerbiomed.orgijbs.com Additionally, natural compounds such as celastrol and resveratrol have been studied in combination with CPT to target metastatic and stem-like colon cancer cells, showing improved inhibitory effects on cell migration. mdpi.com

Advanced Drug Delivery Systems

Sophisticated drug delivery systems are being developed to improve the therapeutic index of camptothecins by enhancing their delivery to tumor sites while minimizing systemic exposure and overcoming resistance. cancerbiomed.orgmdpi.com

Antibody-Drug Conjugates (ADCs): ADCs represent a highly targeted approach, where a potent CPT derivative (the payload) is linked to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells. tandfonline.commdpi.com This strategy ensures that the cytotoxic payload is delivered directly to the tumor. For example, Sacituzumab govitecan is an ADC that targets the TROP-2 antigen and delivers SN-38 (the active metabolite of irinotecan). mdpi.com Similarly, Trastuzumab deruxtecan (B607063) targets the HER2 receptor and uses a deruxtecan (an exatecan derivative) payload. mdpi.com These ADCs have shown significant efficacy in treating cancers that are resistant to conventional therapies.

Nanoparticle-Based Formulations: Various nanocarriers, including liposomes and polymeric nanoparticles, are used to encapsulate camptothecins. cancerbiomed.orgmdpi.com These formulations can improve the solubility and stability of the CPT lactone ring, protect the drug from premature degradation, and facilitate tumor accumulation through the enhanced permeability and retention (EPR) effect. cancerbiomed.orgOnivyde , a liposomal formulation of irinotecan, is a clinically approved example that has demonstrated improved pharmacokinetics and efficacy. cancerbiomed.orgmdpi.com Nanoparticles can also be designed for co-delivery of CPTs with other drugs to achieve combination therapy within a single platform. mdpi.com

Table 1: Novel Molecular Interventions to Overcome this compound Resistance

Intervention Strategy Example Compound/System Mechanism of Action to Overcome Resistance Research Findings
Novel Analog Development FL118 Not a substrate for P-gp and ABCG2 efflux pumps. nih.govd-nb.info Effective against irinotecan and topotecan-resistant tumors; accumulates in tumors. nih.gove-century.us
DB-67 (Silatecan) Enhanced lipophilicity may alter cellular uptake and transport. researchgate.net Demonstrates superior antitumor activity compared to its carbon analog. researchgate.net
Combination Therapy CPT + CDK1 Inhibitors (e.g., Avotaciclib) Inhibits TDP1-mediated DNA repair, preventing cancer cells from surviving CPT-induced DNA damage. pib.gov.in Preclinical studies suggest this combination can enhance cancer cell killing and overcome resistance. pib.gov.in
CPT + IAP Inhibitors (e.g., Birinapant) Blocks inhibitor of apoptosis proteins to restore the apoptotic pathway. frontiersin.org Being explored to overcome apoptosis evasion in resistant cancers. frontiersin.orgnih.gov
CPT + Celastrol/Resveratrol Synergistic effects targeting metastatic and cancer stem-like cells. mdpi.com Improved inhibition of cancer cell migration in vitro. mdpi.com
Advanced Drug Delivery Sacituzumab govitecan (ADC) Targets TROP-2 on cancer cells to deliver SN-38 directly to the tumor. mdpi.com Approved for treating metastatic triple-negative breast cancer, showing efficacy in resistant disease. mdpi.com
Trastuzumab deruxtecan (ADC) Targets HER2 to deliver a potent topoisomerase I inhibitor payload. mdpi.com Shows substantial efficacy and safety in treating HER2-positive cancers. mdpi.com
Onivyde (Liposomal Irinotecan) Nanoparticle formulation enhances drug stability, circulation time, and tumor accumulation. cancerbiomed.orgmdpi.com Approved for metastatic pancreatic cancer, demonstrating an improved therapeutic index. mdpi.com

Vii. Advanced Drug Delivery Systems Research for Camptothecin

Rationale for Advanced Delivery Approaches

The fundamental motivation for developing sophisticated delivery systems for Camptothecin (B557342) stems from the necessity to address its intrinsic molecular limitations. These limitations include poor solubility, chemical instability under physiological conditions, and a narrow therapeutic window due to off-target effects. biochempeg.commdpi.comnih.gov

This compound's planar pentacyclic ring structure confers strong hydrophobicity, leading to very low solubility in aqueous solutions. biochempeg.comresearchgate.net This insolubility poses a significant challenge for parenteral administration. tandfonline.com Furthermore, the therapeutic efficacy of CPT is entirely dependent on its α-hydroxy lactone E-ring, which is essential for binding to and inhibiting the DNA topoisomerase I enzyme. nih.gov

However, this critical lactone ring is susceptible to a reversible, pH-dependent hydrolysis reaction. mdpi.comnih.gov At physiological pH (around 7.4), the equilibrium shifts towards the formation of an open-ring carboxylate form. nih.govacs.org This carboxylate form is not only inactive as an anticancer agent but also exhibits increased toxicity. acs.org Advanced delivery systems, such as liposomes and nanoparticles, provide a microenvironment that shields the CPT molecule from the aqueous physiological environment. researchgate.netnih.gov This encapsulation protects the lactone ring from hydrolysis, maintaining the drug in its active configuration. nih.govaacrjournals.org For instance, conjugation to polymers has been shown to stabilize the CPT in its active lactone form. aacrjournals.org

The native this compound molecule is subject to rapid clearance from the body, limiting the time it has to exert its therapeutic effect at the tumor site. acs.org Advanced drug delivery systems are designed to alter the pharmacokinetic profile of CPT, leading to improved bioavailability and a more favorable distribution. researchgate.netdovepress.com By encapsulating CPT within nanocarriers, its systemic half-life can be significantly prolonged. mdpi.comnih.gov For example, a cyclodextrin-based polymer conjugate of CPT, known as IT-101, demonstrated a much longer elimination half-life (17 to 20 hours) in rodents compared to free CPT (<9 hours). aacrjournals.org

These delivery systems can also leverage the unique pathophysiology of tumor tissues, such as their "leaky" vasculature and poor lymphatic drainage—a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. mdpi.comnih.gov This allows the nanocarriers to preferentially accumulate in tumor tissues, increasing the local concentration of the drug where it is needed most. nih.govnih.gov Studies have shown that nanoparticle formulations can lead to a significant increase in drug accumulation in tumors compared to the administration of the free drug. aacrjournals.orgdovepress.com

A major challenge with conventional chemotherapy, including CPT, is the lack of specificity, leading to the drug affecting healthy cells and causing systemic toxicity. mdpi.comtandfonline.com Advanced drug delivery systems can mitigate these off-target interactions by confining the drug within a carrier until it reaches the tumor site. nih.govmdpi.com This targeted delivery significantly improves the therapeutic index by enhancing efficacy while reducing systemic exposure and associated side effects. mdpi.comacs.org

The conjugation of CPT to antibodies or other ligands that bind to receptors overexpressed on cancer cells is a prime example of active targeting. mdpi.comuit.no This strategy enhances the selectivity of drug delivery, ensuring that the cytotoxic agent is concentrated at the site of action. mdpi.com Passive targeting, via the EPR effect, also contributes to reducing exposure of healthy tissues to the drug. mdpi.comnih.gov By controlling the release and distribution of CPT, these delivery systems help to minimize the severe side effects often associated with its use. tandfonline.com

Enhancing Bioavailability and Pharmacokinetic Profile

Development of Novel Delivery Platforms

In response to the challenges associated with this compound, researchers have developed a variety of novel delivery platforms. These include lipid-based vesicles and polymer-based nanoparticles and conjugates, each designed to improve the drug's stability, solubility, and targeting capabilities. nih.govnih.gov

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.netdovepress.com For the hydrophobic CPT, liposomes offer a way to solubilize the drug within their lipid membrane, protecting it from hydrolysis and interaction with blood components. researchgate.netdovepress.com This encapsulation can improve drug retention in the body and allow for preferential accumulation in tumor tissues through the EPR effect. mdpi.comdovepress.com

Research has focused on optimizing liposome (B1194612) composition to maximize drug loading and retention. dovepress.com For instance, studies have shown that including cationic lipids like 1,2-di-oleyl-3-trimethyl-ammonium-propane (DOTAP) can enhance CPT incorporation. dovepress.com The surface of liposomes can also be modified, for example with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. dovepress.com This modification helps to increase the stability and circulation time of the liposomes in the bloodstream by helping them evade the immune system. researchgate.netdovepress.com A notable clinical success is a liposomal formulation of irinotecan (B1672180) (a CPT derivative), which demonstrates the viability of this delivery strategy. mdpi.com

Liposomal Formulation FeatureResearch Finding/ObservationReference
Composition OptimizationFormulations containing the cationic lipid DOTAP showed superior incorporation capacity for this compound compared to other compositions. dovepress.com
PEGylationPEG-modified liposomes exhibited increased stability and slower drug leakage, though it also led to a reduced initial drug incorporation capacity. dovepress.com
Drug RetentionThe ability of liposomes to retain CPT was found to be influenced more by lipid concentration and the drug-to-lipid ratio rather than the specific lipid composition. nih.gov
In Vivo BiodistributionLiposomal formulations showed prolonged circulation compared to free CPT, but premature drug release was observed. Liposomes primarily accumulated in the liver. nih.gov
Targeted LiposomesFunctionalizing liposomes with a tumor-penetrating peptide (LinTT1) significantly increased cancer cell uptake and intratumoral delivery in colorectal cancer models. dovepress.com

Polymer-based nanocarriers represent a diverse and promising platform for CPT delivery. nih.govnih.gov These systems can be broadly categorized into polymeric nanoparticles, where the drug is encapsulated within a polymer matrix, and polymer-drug conjugates, where the drug is covalently bonded to a polymer backbone. nih.govnih.gov

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been extensively used to fabricate nanoparticles for CPT delivery. mdpi.comnih.gov These nanoparticles can protect the encapsulated CPT, provide sustained release, and accumulate in tumors via the EPR effect. dovepress.comnih.gov For example, PLGA-based nanoparticles of 9-nitrothis compound showed higher cytotoxicity and a longer systemic half-life compared to the free drug. mdpi.com Other materials used include natural polymers like chitosan (B1678972) and human serum albumin, which offer excellent biocompatibility. nih.gov

Polymer-Drug Conjugates: Covalently linking CPT to a water-soluble polymer creates a macromolecular prodrug with dramatically improved solubility and stability. nih.govaacrjournals.org A well-studied example is IT-101 (also known as CRLX101), where CPT is conjugated to a cyclodextrin-based polymer containing PEG. aacrjournals.orgnih.govashpublications.org This nanoparticle conjugate was designed to release CPT slowly, leading to sustained exposure of the tumor to the active drug. Preclinical studies demonstrated that IT-101 had a significantly improved pharmacokinetic profile and superior antitumor efficacy in various cancer models compared to both CPT and its derivative, irinotecan. aacrjournals.orgashpublications.org

Delivery PlatformExample/Polymer UsedKey Research FindingReference
Polymeric NanoparticlesPLGAEncapsulation of 9-nitrothis compound in PLGA nanoparticles resulted in higher cytotoxicity against ovarian cancer cells and a prolonged half-life in rats. mdpi.com
Polymeric MicellesPEG-PGA (Polyethylene glycol-poly(glutamic acid))NK-012, a polymeric micelle formulation of SN-38 (the active metabolite of irinotecan), entered Phase 2 clinical trials. nih.gov
Polymer-Drug ConjugateCyclodextrin-PEG Polymer (IT-101/CRLX101)Showed a significantly longer elimination half-life (17-20 hrs vs. &lt;9 hrs for free CPT) and greater tumor accumulation. Resulted in complete tumor regression in a disseminated Ewing sarcoma model. aacrjournals.org
Polymer-Drug ConjugatePolylactide (PLA)A method was developed for the controlled synthesis of CPT-PLA nanoconjugates with nearly 100% drug loading efficiency. acs.org
DendrimersAmphiphilic dendrimerIncreased the cytotoxicity of CPT by two- to seven-fold in various cancer cells and enhanced cellular uptake by 16-fold compared to free CPT. nih.gov

Antibody-Drug Conjugates (ADCs) with this compound Payloads

Antibody-drug conjugates (ADCs) represent a highly promising strategy for targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a payload. nih.gov this compound and its derivatives have emerged as a key class of payloads for ADCs due to their potent inhibition of topoisomerase I. nih.gov The conjugation of a this compound analog to a tumor-targeting antibody addresses several of the intrinsic challenges of the drug. This approach enhances solubility, prolongs the drug's half-life in circulation, and facilitates the delivery of the active lactone form of the drug directly to cancer cells. researchgate.netcancerbiomed.org

The mechanism of action for a CPT-based ADC begins with the antibody binding to a specific antigen on the surface of a cancer cell. nih.gov Following this binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. nih.gov Once inside the cell, the ADC is trafficked to endosomes and then lysosomes, where the acidic environment and enzymatic activity cleave the linker, releasing the this compound payload. This intracellular release is crucial as the low-pH environment of the lysosome helps maintain the active lactone form of the drug. researchgate.netcancerbiomed.org

Two notable examples of FDA-approved ADCs utilizing this compound derivatives are:

Trastuzumab deruxtecan (B607063) (Enhertu®) : This ADC is composed of the anti-HER2 antibody trastuzumab linked to deruxtecan (DXd), a derivative of exatecan (B1662903). nih.gov It has demonstrated significant efficacy in treating HER2-positive cancers. nih.gov

Sacituzumab govitecan (Trodelvy®) : This ADC combines a humanized antibody targeting the TROP-2 receptor with SN-38, the active metabolite of irinotecan. nih.govbiochempeg.com It is approved for the treatment of certain types of breast cancer and other solid tumors. researchgate.net

Research in this area is highly active, with numerous CPT-based ADCs in clinical development targeting a variety of tumor antigens. cancerbiomed.org A major focus of ongoing research is the optimization of the linker technology and the development of novel this compound payloads. The drug-to-antibody ratio (DAR), which indicates the number of payload molecules attached to a single antibody, is a critical parameter. CPT-based ADCs often utilize a high DAR (around 8), which is possible due to the moderate potency of the payload, allowing for a higher concentration of the drug to be delivered to the tumor. nih.gov

Table 1: Examples of Clinically Investigated this compound-Based ADCs

ADC Name Target Antigen This compound Payload
Trastuzumab deruxtecan HER2 Deruxtecan (DXd)
Sacituzumab govitecan TROP-2 SN-38
Patritumab deruxtecan HER3 Deruxtecan (DXd)
Datopotamab deruxtecan TROP-2 Deruxtecan (DXd)

Cyclodextrin-Based Conjugates

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to encapsulate hydrophobic guest molecules like this compound. mdpi.com This encapsulation significantly enhances the aqueous solubility and stability of CPT. By forming host-guest inclusion complexes, cyclodextrins protect the labile lactone ring of this compound from hydrolysis at physiological pH. mdpi.comresearchgate.net

Cyclodextrin-based delivery systems for this compound can be categorized into two main types: simple inclusion complexes and polymer-CD conjugates.

Inclusion Complexes : In this simpler form, CPT is non-covalently encapsulated within the cyclodextrin (B1172386) cavity. This improves solubility and can provide a degree of sustained release. researchgate.net

Polymer-CD Conjugates : More advanced systems involve the covalent conjugation of this compound to a polymer backbone that incorporates cyclodextrins. These polymeric nanocarriers can self-assemble into nanoparticles, offering high drug-loading capacity and prolonged circulation times. mdpi.com

A prominent example of a cyclodextrin-based this compound conjugate that has been investigated in clinical trials is CRLX101 (also known as NLG207). CRLX101 is a nanoparticle formulation consisting of a cyclodextrin-containing polymer covalently linked to this compound. cancerbiomed.orgnih.gov Preclinical and clinical studies have shown that this formulation leads to a prolonged release of this compound and accumulation in tumor tissues. mdpi.comnih.gov The design of CRLX101 allows for the stabilization of the CPT lactone ring and provides a "stealth" profile due to the inclusion of polyethylene glycol (PEG), which helps to avoid uptake by the reticuloendothelial system. mdpi.com

Table 2: Features of Cyclodextrin-Based this compound Delivery Systems

Feature Description
Solubility Enhancement The hydrophilic exterior of the cyclodextrin molecule increases the overall water solubility of the encapsulated this compound. mdpi.com
Lactone Ring Stability Encapsulation within the hydrophobic cyclodextrin cavity protects the CPT lactone ring from hydrolysis in the aqueous environment of the bloodstream. mdpi.comresearchgate.net
Sustained Release The complex can be designed for a prolonged and controlled release of the active drug at the tumor site. acs.org
Reduced Toxicity By improving the therapeutic index, these systems can potentially reduce the systemic side effects associated with free this compound.

Prodrug-Based Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body, often at the target site. This strategy is particularly well-suited for this compound, as it can address its poor solubility and lactone instability while potentially reducing systemic toxicity. nih.govresearchgate.net this compound prodrugs are typically designed by modifying the 20-hydroxyl group, which is essential for its topoisomerase I inhibitory activity. tandfonline.com

The activation of this compound prodrugs can be triggered by specific conditions prevalent in the tumor microenvironment or by specific enzymes. researchgate.net

Enzyme-Activated Prodrugs : This is the most common approach. Irinotecan (CPT-11), a clinically approved prodrug, is hydrolyzed by carboxylesterases (CEs) in the liver and at the tumor site to its highly potent active metabolite, SN-38. aacrjournals.org Other research focuses on designing prodrugs activated by enzymes that are overexpressed in tumors, such as certain proteases or phosphatases. mdpi.com

Stimuli-Responsive Prodrugs : These prodrugs are designed to release active CPT in response to the unique physiological conditions of tumors, such as hypoxia (low oxygen levels) or high levels of glutathione (B108866) (GSH). researchgate.netresearchgate.net For example, a prodrug might incorporate a linkage that is cleaved under the reducing conditions created by high intracellular GSH concentrations in cancer cells. researchgate.net

Self-assembling prodrugs represent an innovative approach where the prodrug molecule itself is designed to form nanostructures. For instance, conjugating two this compound molecules to a hydrophilic segment can lead to the formation of filamentous nanostructures in water, creating a carrier-free nanomedicine with a very high drug loading content. thno.org Another strategy involves the use of a "trimethyl lock" system, where the CPT is linked via a sterically hindered ester bond that is stable against simple hydrolysis but can be cleaved by specific triggers within cancer cells. researchgate.net

Targeted Delivery Strategies

Targeted delivery strategies are designed to increase the concentration of this compound at the tumor site while minimizing its exposure to healthy tissues. This is achieved by exploiting the unique physiological and biological characteristics of tumors. These strategies can be broadly classified as passive or active targeting.

Passive Targeting via Enhanced Permeability and Retention (EPR) Effect

Passive targeting relies on the anatomical and pathophysiological abnormalities of tumor tissues, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. researchgate.netacs.org Tumor blood vessels are often poorly formed and leaky ("enhanced permeability"), allowing nanoparticles and macromolecular drug carriers (typically in the size range of 10-200 nm) to extravasate from the bloodstream into the tumor interstitium. mdpi.com Furthermore, tumors generally have poor lymphatic drainage, which leads to the accumulation and "retention" of these drug carriers in the tumor microenvironment. researchgate.net

Many of the advanced drug delivery systems for this compound, including liposomes, polymeric nanoparticles, and cyclodextrin conjugates, leverage the EPR effect. cancerbiomed.orgscirp.org By encapsulating CPT within these nanocarriers, the drug's circulation time in the bloodstream is prolonged, increasing the probability of its accumulation in the tumor via the EPR effect. tandfonline.com This passive accumulation leads to a higher local concentration of the drug at the tumor site compared to healthy tissues, thereby enhancing its therapeutic efficacy and reducing systemic toxicity. scirp.org The effectiveness of the EPR effect can, however, be heterogeneous and depends on the tumor type and its specific microenvironment. acs.org

Active Targeting through Ligand-Receptor Interactions

Active targeting involves modifying the surface of a drug delivery system with specific ligands that bind to receptors overexpressed on the surface of cancer cells. dovepress.com This ligand-receptor interaction promotes selective binding and subsequent internalization of the drug carrier into the target cells, further enhancing the specificity and efficacy of the therapy. researchgate.net

Several types of ligands are being explored for the active targeting of this compound delivery systems:

Folic Acid : The folate receptor is frequently overexpressed on the surface of various cancer cells (e.g., ovarian, breast) but has limited expression in normal tissues. researchgate.netnih.gov Folic acid (FA) can be conjugated to nanoparticles or micelles carrying this compound. acs.org These FA-decorated carriers are then preferentially taken up by cancer cells via folate receptor-mediated endocytosis, leading to a higher intracellular concentration of CPT. researchgate.netnih.gov

Peptides : Peptides can be used as targeting moieties due to their small size, low immunogenicity, and high affinity for specific receptors. nih.gov For example, RGD peptides can target αvβ3 integrins, which are overexpressed on tumor endothelial cells and some cancer cells. researchgate.net Cell-penetrating peptides (CPPs) are another class of peptides that can facilitate the translocation of conjugated cargo, such as this compound, across the cell membrane. tandfonline.comtandfonline.com

Antibodies : As detailed in the section on ADCs (7.2.3), monoclonal antibodies provide highly specific targeting. biochempeg.com Beyond the ADC concept, antibodies or their fragments can also be attached to the surface of nanoparticles (immuno-nanoparticles) to direct them to tumor cells. digitellinc.comresearchgate.net For instance, nanoparticles loaded with this compound have been functionalized with antibodies against receptors like the Fas receptor (CD95) to improve their delivery and therapeutic effect against colorectal tumor cells. researchgate.net

Inverse Targeting Approaches

Inverse targeting is a novel strategy that aims to improve the therapeutic index of a drug not by increasing its delivery to the tumor, but by decreasing its delivery to sites associated with toxicity. nih.govbuffalo.edu This approach seeks to selectively alter the drug's disposition to minimize systemic exposure and reduce side effects. buffalo.edu

For this compound-based therapies, where systemic toxicities can be dose-limiting, inverse targeting holds significant promise. nih.gov One proposed method involves the systemic administration of an agent that can bind to the drug in the bloodstream, effectively sequestering it and preventing it from reaching sensitive tissues. This is paired with regional administration of the chemotherapeutic agent (e.g., intraperitoneal chemotherapy for ovarian cancer). The systemically administered binding agent, such as an anti-drug antibody, would have limited access to the regional compartment (e.g., the peritoneal cavity), resulting in a high local concentration of the active drug at the tumor site while systemic concentrations remain low. buffalo.edu While still an emerging area, inverse targeting strategies are being investigated as a way to further enhance the safety and efficacy of potent chemotherapeutics like this compound and its derivatives. nih.gov

Viii. Future Research Directions and Opportunities for Camptothecin

Rational Design of Next-Generation Camptothecin (B557342) Analogs

The quest for improved therapeutic profiles for this compound (CPT) has spurred extensive research into the rational design of new analogs. cabidigitallibrary.orgiiarjournals.org Structure-activity relationship (SAR) studies have been pivotal in guiding these efforts, revealing key structural features essential for the anticancer activity of CPT derivatives. cabidigitallibrary.org These include the α-hydroxy lactone ring, the pyridone moiety of the D-ring, the lactone moiety of the E-ring, the (S)-configuration at the C-20 chiral center, and the planarity of the pentacyclic ring system. cabidigitallibrary.orgwikipedia.org

Modifications to the A and B rings have yielded promising results. For instance, alkyl substitutions at position 7, such as with ethyl or chloromethyl groups, have been shown to enhance cytotoxicity. wikipedia.org Additionally, the creation of hexacyclic CPT analogs, by forming a new ring between positions 7 and 9, has led to compounds with increased potency and water solubility. wikipedia.org One such example is exatecan (B1662903), a hexacyclic derivative with a 10-methyl and 11-fluoro substitution, which is more potent than topotecan (B1662842). wikipedia.org

Researchers are also exploring novel derivatives with significant cytotoxic activities. For example, a series of 7-substituted 10,11-methylenedioxy-camptothecin (FL118) derivatives have demonstrated potent in vitro cytotoxicity, with some compounds showing significant anti-tumor activity against various cancer cell lines, including those resistant to existing drugs. researchgate.net The design of CPT derivatives bearing a piperazinyl-thiourea scaffold has also yielded compounds with superior cytotoxicity compared to established analogs. tandfonline.com These findings underscore the potential for discovering new anticancer agents through the continued exploration of CPT's chemical space. tandfonline.commdpi.com

Table 1: Examples of Next-Generation this compound Analogs and Their Key Features

AnalogStructural ModificationKey Features
Exatecan Hexacyclic, 10-methyl, 11-fluoro substitutionMore potent than topotecan, water-soluble. wikipedia.org
FL118 derivatives 7-substituted 10,11-methylenedioxy-camptothecinSignificant in vitro cytotoxicity, active against drug-resistant cell lines. researchgate.net
Piperazinyl-thiourea derivatives C-7 modification with a piperazinyl-thiourea scaffoldSuperior cytotoxicity compared to some existing analogs. tandfonline.com
Lurtotecan (B1684465) 10, 11-ethylenedioxy with a 4-methylpiperazino-methylene at position 7Great potency in clinical research. wikipedia.org

Comprehensive Elucidation and Engineering of Biosynthetic Pathways

The production of this compound primarily relies on its extraction from plant sources, which presents challenges related to sustainability and yield. researchgate.net Consequently, a significant area of future research lies in the comprehensive elucidation and engineering of its biosynthetic pathway to enable alternative and more efficient production methods. nih.govresearchgate.net

The CPT biosynthetic pathway is complex, involving multiple enzymatic steps. cabidigitallibrary.org It begins with the precursors tryptophan and geranyl diphosphate (B83284), leading to the key intermediate strictosidine (B192452). riken.jp While some genes in this pathway have been identified, many steps, particularly those following the formation of strictosamide (B192450), remain to be fully characterized. cabidigitallibrary.orgfrontiersin.org Recent breakthroughs, such as the use of chemoproteomics to identify OpCYP716E111 as the epoxidase that converts strictosamide to strictosamide epoxide, are helping to fill these knowledge gaps. frontiersin.org

Metabolic engineering offers a promising strategy to enhance CPT production. researchgate.net This can be achieved by overexpressing genes encoding key enzymes in the pathway or by inhibiting competing metabolic pathways to increase the flow of precursors towards CPT synthesis. researchgate.netjapsonline.com For instance, overexpressing the ORCA3 gene in Camptotheca acuminata hairy roots has been shown to increase this compound production. japsonline.com Furthermore, the development of genome-scale metabolic models for CPT-producing plants, such as Nothapodytes nimmoniana, provides computational tools to guide metabolic engineering strategies for increased yield. pib.gov.in The ultimate goal is to reconstitute the entire biosynthetic pathway in microbial systems, which could allow for large-scale, cost-effective production of this compound and its derivatives. researchgate.net

Discovery and Validation of Novel Non-Topoisomerase I Dependent Mechanisms of Action

While the primary mechanism of action of this compound is the inhibition of topoisomerase I (Top1), emerging research suggests that CPT and its analogs may exert their effects through additional, Top1-independent pathways. oncotarget.com The discovery and validation of these novel mechanisms represent a significant opportunity for future research, potentially broadening the therapeutic applications of this class of compounds.

One area of investigation is the interaction of CPT with other cellular components. Although Top1 is the most well-established target, it is possible that CPT or its derivatives could modulate the activity of other enzymes or proteins involved in critical cellular processes. Identifying these alternative targets could explain some of the diverse biological activities observed for CPTs and may lead to the development of new analogs with novel mechanisms of action.

Furthermore, the cellular response to CPT-induced DNA damage is complex and not solely dependent on Top1 inhibition. oncotarget.com Future studies could explore how CPT affects DNA damage response (DDR) pathways independently of its direct effect on Top1. Understanding these non-canonical mechanisms could provide insights into drug resistance and sensitivity, and may reveal new therapeutic strategies that combine CPT with agents that target these alternative pathways.

Development of Advanced and Multifunctional Delivery Systems

A major challenge in the clinical application of this compound is its poor water solubility and the instability of its active lactone form. researchgate.net To address these limitations, a key area of future research is the development of advanced and multifunctional delivery systems. researchgate.netnih.gov Nanotechnology offers a promising platform for improving the delivery of CPT and its analogs. researchgate.net

Various nanocarriers, including lipid-based, polymeric, and inorganic nanoparticles, are being explored to enhance the solubility, stability, and targeted delivery of this compound. researchgate.net These nanoformulations can protect the drug from degradation in the bloodstream, prolong its circulation time, and facilitate its accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. nih.gov

Future research will focus on creating more sophisticated and "smart" delivery systems. This includes the development of multifunctional nanoparticles that can not only deliver CPT but also incorporate imaging agents for diagnostics or other therapeutic agents for combination therapy. nih.gov Furthermore, the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to enable active targeting of cancer cells that overexpress specific receptors. nih.govacs.orgdigitellinc.com For example, hyaluronic acid-coated CPT nanocrystals have been shown to target CD44-overexpressing cancer cells, leading to enhanced anticancer efficacy. acs.org Similarly, antibody-drug conjugates, where CPT analogs are linked to antibodies that target tumor-specific antigens, represent another promising strategy for targeted delivery. acs.orgresearchgate.net

Strategies for Overcoming Intrinsic and Acquired Drug Resistance

The development of resistance to this compound and its analogs is a significant clinical challenge. oncotarget.comeurekaselect.com Future research is focused on understanding the molecular mechanisms of resistance and developing strategies to overcome it. nih.gov

Several mechanisms of CPT resistance have been identified in experimental models. eurekaselect.com These include:

Reduced drug accumulation: This can be caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein and BCRP/MXR/ABCP, which actively pump the drug out of the cell. cancernetwork.comaacrjournals.org

Alterations in topoisomerase I: Mutations in the TOP1 gene can lead to a structurally altered enzyme that no longer binds to CPT, or reduced expression of the enzyme can decrease the number of drug targets. oncotarget.comaacrjournals.org However, these mutations are considered rare in clinical settings. oncotarget.com

Increased degradation of topoisomerase I: The ubiquitin-proteasome pathway can mediate the degradation of Top1 in response to CPT, and a more rapid degradation rate is associated with resistance. oncotarget.com

Alterations in the cellular response to DNA damage: Changes in DNA repair pathways or apoptosis signaling can allow cancer cells to survive CPT-induced DNA damage. oncotarget.comeurekaselect.com

Strategies to overcome resistance include the design of new CPT analogs that are not substrates for ABC transporters and the use of combination therapies. nih.govfrontiersin.orgmdpi.com For example, combining CPT with inhibitors of ABC transporters or with drugs that target other pathways involved in cell survival and proliferation could enhance its efficacy and overcome resistance. frontiersin.orgmdpi.comascopubs.org Additionally, developing predictive biomarkers to identify patients who are likely to respond to CPT therapy is a crucial area of research. ascopubs.org

Integration of Systems Biology and Omics Data for Predictive Modeling

The integration of systems biology and "omics" data (genomics, transcriptomics, proteomics, metabolomics) holds immense potential for advancing our understanding of this compound's mechanism of action and for developing predictive models of drug response. nih.gov This approach allows for a more holistic view of the cellular processes affected by CPT and can help to identify biomarkers that predict patient sensitivity or resistance.

Future research in this area will involve the use of high-throughput screening technologies to generate large-scale datasets from cancer cell lines and patient tumors treated with CPT. nih.gov By analyzing these data, researchers can identify gene expression signatures, protein profiles, and metabolic changes that are associated with drug response. nih.gov For example, a genome-scale metabolic model for Nothapodytes nimmoniana has been developed to guide metabolic engineering for increased CPT production. pib.gov.in

These omics-based biomarkers can then be used to develop predictive models that can help clinicians to select patients who are most likely to benefit from CPT therapy. Furthermore, systems biology approaches can be used to identify novel drug targets and to design rational combination therapies that are tailored to the specific molecular characteristics of a patient's tumor. ascopubs.org The use of quantitative structure-activity relationship (QSAR) models can also aid in the design of new CPT derivatives with improved activity. mdpi.comnih.gov

Exploration of this compound Beyond Traditional Applications (e.g., Anti-fungal, Anti-viral)

While this compound is primarily known for its anticancer properties, a growing body of evidence suggests that it may have therapeutic potential in other areas, including as an anti-fungal and anti-viral agent. sfasu.edusfasu.edumdpi.com

Anti-fungal Activity: Studies have shown that pure this compound can effectively inhibit the mycelial growth of various fungal pathogens in vitro, including Alternaria alternata, Epicoccum nigrum, Pestalotia guepinii, Drechslera sp., and Fusarium avenaceum. sfasu.edusfasu.eduacs.orgnih.gov CPT demonstrated the ability to inhibit mycelial growth by approximately 50% at concentrations of 10-30 μg/mL and achieved complete inhibition at 75-125 μg/mL. sfasu.edusfasu.edunih.govcapes.gov.br These findings suggest that CPT could serve as a lead compound for the development of new fungicides. sfasu.edusfasu.eduacs.orgcapes.gov.br

Anti-viral Activity: this compound and its analogs have also demonstrated antiviral activity against a range of viruses. mdpi.commdpi.comnih.govnih.gov For instance, CPT has been shown to inhibit the replication of vaccinia virus by interfering with viral DNA synthesis. nih.gov It has also shown activity against herpes simplex virus type 2 (HSV-2) and enterovirus 71. mdpi.commdpi.comtandfonline.com Some CPT analogs have exhibited antiviral efficacy similar to or better than existing antiviral drugs like acyclovir. tandfonline.com The dual insecticidal and antiviral activities of this compound-like compounds are also being investigated. mdpi.com The main drawback for its use as an antiviral is its cytotoxicity, but the development of new analogs with low cytotoxicity is a promising area of research. mdpi.com

Q & A

Q. What is the primary mechanism of action of camptothecin in cancer cells, and how is this validated experimentally?

this compound inhibits DNA topoisomerase I (Top1) by stabilizing the Top1-DNA cleavage complex, leading to replication fork collapse and DNA double-strand breaks during S-phase . Methodological validation includes:

  • Top1 activity assays : Measure Top1-DNA complex formation using gel electrophoresis or fluorescence-based cleavage assays.
  • Cell cycle analysis : Flow cytometry to confirm S-phase arrest (e.g., HK1 and C666-1 cells treated with 6 µM this compound for 48 h) .
  • Western blotting : Detect downregulation of cyclins (e.g., cyclin 1, CDK1/2) to link cell cycle arrest to molecular targets .

Q. What are the standard in vitro models for assessing this compound cytotoxicity, and how are IC50 values determined?

Common models include human glioblastoma (U87 MG), nasopharyngeal carcinoma (HK1, C666-1), and colorectal cancer cell lines. IC50 determination involves:

  • Dose-response curves : Treat cells with this compound (2–10 µM) for 24–72 h, using MTT or CellTiter-Glo assays .
  • Time-dependent analysis : Compare viability at 24, 48, and 72 h to identify optimal treatment windows .
  • Controls : Include Top1-deficient cells or rescue experiments with Top1 inhibitors (e.g., topotecan) to confirm mechanism specificity .

Q. How is this compound biosynthesized in Camptotheca acuminata, and what omics tools are used to study its regulation?

Biosynthesis involves multiple enzymes, including strictosidine synthase and secologanin transporters. Key methodologies:

  • Digital RNA-seq (UMI-RNA-Seq) : Quantify tissue-specific transcripts (e.g., roots vs. leaves) to identify pathway bottlenecks .
  • Proteomics : Integrate with transcriptome data to validate enzyme expression levels .
  • CRISPR/Cas9 : Knock out candidate genes (e.g., CPT1) in plant models to confirm functional roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across preclinical and clinical studies?

Discrepancies often arise from variability in tumor models, pharmacokinetics, or Top1 expression levels. Strategies include:

  • Systematic reviews : Aggregate data from 33+ clinical trials (e.g., colorectal, lung cancers) to identify patient subgroups with optimal responses .
  • Pharmacodynamic biomarkers : Measure Top1-DNA complex levels in serum or tumor biopsies to correlate with clinical outcomes .
  • In silico modeling : Use databases like CDAD to compare this compound derivatives’ IC50 values and molecular targets .

Q. What experimental designs are recommended for studying this compound’s transcriptional effects genome-wide?

Advanced approaches include:

  • Bru-Seq : Map RNA synthesis in real-time to detect transcription elongation inhibition and readthrough past termination sites .
  • Single-cell RNA-seq : Identify heterogeneous responses in cancer subpopulations (e.g., proto-oncogenes vs. ribosomal genes) .
  • Kinase modulation : Combine this compound with CK2 inhibitors (e.g., TBB) to study Top1 phosphorylation dynamics .

Q. How can this compound delivery systems be optimized to enhance tumor targeting and reduce toxicity?

Methodological innovations:

  • Nanoformulations : Load this compound onto biotinylated cellulose nanowhiskers or graphene oxide nanoparticles for pH-sensitive release .
  • Combinatorial carriers : Co-deliver with adjuvants like niclosamide to enhance blood-brain barrier penetration in glioblastoma models .
  • Toxicity screens : Use zebrafish or organoid models to assess off-target effects on reproductive and organ systems .

Key Methodological Considerations

  • Reproducibility : Follow guidelines for experimental reporting (e.g., CONSORT for clinical trials, detailed supplementals for compound characterization) .
  • Ethical compliance : Register preclinical trials and obtain IRB approval for human-derived samples .
  • Data transparency : Share raw RNA-seq/proteomics data via repositories like GEO or PRIDE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.